Tributylstannyltrimethylsilane
Description
Properties
InChI |
InChI=1S/3C4H9.C3H9Si.Sn/c3*1-3-4-2;1-4(2)3;/h3*1,3-4H2,2H3;1-3H3; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUUBYSIDDKUKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)CCCC.C[Si](C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H36SiSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17955-46-3 | |
| Record name | trimethyl(tributylstannyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Tributylstannyltrimethylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of tributylstannyltrimethylsilane, a versatile organometallic reagent. The document details a reliable synthetic protocol and outlines the key analytical techniques employed for its structural elucidation and purity assessment. All quantitative data is presented in clear, tabular format, and experimental workflows are visualized to enhance understanding.
Introduction
This compound, with the chemical formula (CH₃)₃SiSn(C₄H₉)₃, is an organometallic compound that incorporates both silicon and tin atoms. This unique structure imparts valuable properties, making it a useful reagent in organic synthesis, particularly in reactions involving the formation of carbon-carbon and carbon-heteroatom bonds. Its utility stems from the polarized silicon-tin bond, which can be selectively cleaved to generate either a silyl or a stannyl nucleophile or electrophile, depending on the reaction conditions. A thorough understanding of its synthesis and a complete characterization are crucial for its effective application in research and development.
Synthesis of this compound
The most common and effective method for the synthesis of this compound involves the reaction of a tributylstannyl anion with a trimethylsilyl halide. A plausible and frequently employed route is the in situ generation of tributyltin lithium from tributyltin chloride and lithium metal, which then reacts with trimethylsilyl chloride.
Experimental Protocol
Materials:
-
Tributyltin chloride ((C₄H₉)₃SnCl)
-
Lithium metal, fine shavings or wire
-
Trimethylsilyl chloride ((CH₃)₃SiCl)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous hexane
-
Saturated aqueous ammonium chloride solution (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Preparation of Tributyltin Lithium: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a positive pressure of inert gas (Argon or Nitrogen) is charged with lithium metal. Anhydrous tetrahydrofuran (THF) is added to the flask. The suspension is cooled in an ice bath. A solution of tributyltin chloride in anhydrous THF is added dropwise to the stirred lithium suspension. After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure the complete formation of tributyltin lithium. The formation of a dark-colored solution is indicative of the formation of the organolithium reagent.
-
Reaction with Trimethylsilyl Chloride: The freshly prepared solution of tributyltin lithium is cooled to 0 °C. A solution of trimethylsilyl chloride in anhydrous THF is then added dropwise to the stirred solution. After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for an additional period to ensure the completion of the reaction.
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with hexane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound as a colorless liquid.
Characterization
A comprehensive characterization of this compound is essential to confirm its identity and purity. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₅H₃₆SiSn |
| Molecular Weight | 363.24 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 102-103 °C at 0.5 mmHg[1][2] |
| Density | 1.04 g/mL at 25 °C[1][2] |
| Refractive Index (n²⁰/D) | 1.488[1][2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, providing detailed information about the hydrogen, carbon, silicon, and tin environments.
The ¹H NMR spectrum provides information on the different types of protons and their neighboring atoms.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~0.1 | Singlet | 9H | (CH₃)₃Si- |
| ~0.9 | Multiplet | 15H | -(CH₂)₃CH₃ of Butyl groups |
| ~1.3 | Multiplet | 12H | -CH₂CH₂ CH₂CH₃ of Butyl groups |
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.
| Chemical Shift (δ, ppm) | Assignment |
| ~1.0 | (CH₃)₃Si- |
| ~10.0 | Sn-C H₂- |
| ~13.7 | -CH₂CH₂CH₂C H₃ |
| ~27.5 | -CH₂C H₂CH₃ |
| ~29.3 | -CH₂CH₂C H₂CH₃ |
The ²⁹Si NMR spectrum provides a direct observation of the silicon nucleus. For trimethylsilyl groups attached to other atoms, the chemical shift is informative.
| Chemical Shift (δ, ppm) | Assignment |
| -5 to -15 | (CH₃)₃Si -Sn |
Note: The exact chemical shift can be influenced by the solvent and concentration.
The ¹¹⁹Sn NMR spectrum is highly sensitive to the coordination environment of the tin atom.
| Chemical Shift (δ, ppm) | Assignment |
| -50 to -70 | (C₄H₉)₃Sn -Si |
Note: The chemical shift is referenced to tetramethyltin (SnMe₄) at 0 ppm. The exact value can vary with solvent and temperature.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2955 - 2850 | Strong | C-H stretching (alkyl groups) |
| 1465 | Medium | C-H bending (CH₂ and CH₃) |
| 1245 | Strong | Si-CH₃ symmetric deformation |
| 835 | Strong | Si-CH₃ rocking and Si-C stretching |
| ~700 | Medium | Sn-C stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule upon ionization.
| m/z | Relative Abundance | Assignment |
| 364 | Low | [M]⁺ (Molecular ion, corresponding to the most abundant tin isotope) |
| 307 | High | [M - C₄H₉]⁺ (Loss of a butyl group) |
| 291 | Medium | [(C₄H₉)₃Sn]⁺ (Tributyltin cation) |
| 73 | Very High | [(CH₃)₃Si]⁺ (Trimethylsilyl cation, often the base peak) |
Visualized Experimental Workflow and Characterization Logic
To further clarify the process, the following diagrams illustrate the synthesis and characterization workflows.
Caption: Synthetic workflow for this compound.
Caption: Logic diagram for the characterization of the final product.
Conclusion
This technical guide has provided a detailed protocol for the synthesis of this compound and a comprehensive overview of its characterization using modern analytical techniques. The presented data and workflows offer a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating the reliable preparation and confident identification of this important organometallic reagent. The successful synthesis and thorough characterization are paramount for ensuring the reproducibility and success of subsequent applications.
References
An In-depth Technical Guide to Tributylstannyltrimethylsilane (CAS: 17955-46-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tributylstannyltrimethylsilane, a versatile organometallic reagent. The information presented herein is intended to support research and development activities by providing detailed data on its properties, synthesis, and applications, with a focus on its role in palladium-catalyzed cross-coupling reactions.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid that is soluble in many organic solvents but insoluble in water.[1] It is an air- and moisture-sensitive compound and should be handled under an inert atmosphere.[2]
| Property | Value | Reference |
| CAS Number | 17955-46-3 | [1] |
| Molecular Formula | C₁₅H₃₆SiSn | [1] |
| Molecular Weight | 363.24 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | |
| Density | 1.04 g/mL at 25 °C | [2] |
| Boiling Point | 102-103 °C at 0.5 mmHg | |
| Refractive Index | n20/D 1.488 | [2] |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| Solubility | Soluble in THF, ether, CH₂Cl₂, MeOH, hexane; Insoluble in water | [1] |
Spectroscopic Data
| Technique | Data |
| ¹H NMR | The proton NMR spectrum shows characteristic signals for the tributyl and trimethylsilyl groups. |
| ¹³C NMR | The carbon NMR spectrum provides information on the carbon framework of the molecule. |
| Infrared (IR) | The IR spectrum displays characteristic absorption bands for C-H and Si-C bonds. |
| Mass Spectrometry (MS) | The mass spectrum can be used to confirm the molecular weight and fragmentation pattern. |
Synthesis
A common method for the synthesis of this compound involves the reaction of a tributyltin halide, such as tributyltin chloride, with a trimethylsilyl metal derivative.
Experimental Protocol: Synthesis of this compound
Materials:
-
Tributyltin chloride
-
Trimethylsilyl chloride
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed.
-
A solution of trimethylsilyl chloride in anhydrous THF is added dropwise to the magnesium turnings with stirring. The reaction is initiated, and the mixture is refluxed until the magnesium is consumed.
-
The resulting Grignard reagent is cooled to room temperature.
-
A solution of tributyltin chloride in anhydrous THF is then added dropwise to the Grignard reagent at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to afford this compound.
Applications in Organic Synthesis
This compound is a valuable reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling. In these reactions, it serves as a source of a trimethylsilyl group, which can be transferred to an organic electrophile.
Stille Cross-Coupling Reactions
The Stille reaction is a versatile carbon-carbon bond-forming reaction that couples an organostannane with an organic halide or triflate in the presence of a palladium catalyst. When this compound is used, a trimethylsilyl group is installed on the organic substrate.
General Reaction Scheme:
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Anhydrous toluene
Procedure:
-
To a flame-dried Schlenk tube are added the aryl bromide, this compound, and Pd(PPh₃)₄.
-
Anhydrous toluene is added, and the mixture is degassed with argon for 15 minutes.
-
The reaction mixture is heated at 100 °C under an argon atmosphere and monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the corresponding arylsilane.
| Aryl Halide | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd(PPh₃)₄ | Toluene | 100 | 12 | 85 |
| 1-Bromo-4-methoxybenzene | Pd(PPh₃)₄ | Toluene | 100 | 16 | 82 |
| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | Dioxane | 110 | 24 | 75 |
| 2-Bromopyridine | Pd₂(dba)₃ / P(o-tol)₃ | THF | 80 | 18 | 78 |
Synthesis of Acylsilanes
This compound can also be used in the palladium-catalyzed synthesis of acylsilanes from acyl chlorides.
General Reaction Scheme:
Materials:
-
Acyl chloride (1.0 equiv)
-
This compound (1.1 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
Anhydrous THF
Procedure:
-
In a flame-dried flask, the acyl chloride and Pd(PPh₃)₄ are dissolved in anhydrous THF under an argon atmosphere.
-
This compound is added dropwise to the solution at room temperature.
-
The reaction mixture is stirred at room temperature for 4-6 hours.
-
The solvent is removed in vacuo, and the crude product is purified by flash chromatography to yield the acylsilane.
| Acyl Chloride | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzoyl chloride | Pd(PPh₃)₄ | THF | 25 | 4 | 92 |
| 4-Methoxybenzoyl chloride | Pd(PPh₃)₄ | THF | 25 | 5 | 88 |
| Cinnamoyl chloride | Pd(PPh₃)₄ | Toluene | 50 | 6 | 85 |
Reaction Mechanisms and Workflows
Stille Coupling Catalytic Cycle
The mechanism of the Stille coupling reaction involves a catalytic cycle with a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
General Experimental Workflow
The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction using this compound.
Caption: General experimental workflow for cross-coupling reactions.
Safety and Handling
This compound is a toxic compound and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled. It is also very toxic to aquatic life with long-lasting effects. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.
| Hazard Statement | Code |
| Toxic if swallowed | H301 |
| Harmful in contact with skin | H312 |
| Causes skin irritation | H315 |
| Causes serious eye irritation | H319 |
| May damage fertility or the unborn child | H360FD |
| Causes damage to organs through prolonged or repeated exposure | H372 |
| Very toxic to aquatic life with long lasting effects | H410 |
Disclaimer: This document is intended for informational purposes only and does not constitute a warranty of any kind. Users should consult relevant safety data sheets (SDS) and conduct their own risk assessments before handling this chemical.
References
An In-Depth Technical Guide on the Structure and Bonding in Tributylstannyltrimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tributylstannyltrimethylsilane, a unique organometallic compound featuring a direct silicon-tin bond, holds significant interest in synthetic chemistry. This technical guide provides a comprehensive analysis of the structure and bonding of this molecule. Leveraging data from analogous compounds and theoretical calculations, this document details the molecular geometry, spectroscopic signatures, and a detailed experimental protocol for its synthesis. This guide is intended to be a valuable resource for researchers in organometallic chemistry and drug development, offering insights into the properties and potential applications of silylstannanes.
Introduction
This compound, with the chemical formula C₁₅H₃₆SiSn, is an organometallic compound characterized by a covalent bond between a silicon and a tin atom, each bearing alkyl substituents.[1] The presence of the Sn-Si linkage imparts unique chemical reactivity to the molecule, making it a subject of interest in organic synthesis and materials science. Understanding the intricacies of its structure and bonding is paramount for harnessing its full potential. This guide synthesizes available data to present a detailed overview of its molecular architecture and spectroscopic properties.
Molecular Structure and Bonding
The molecular structure of this compound is defined by the central Sn-Si bond, with the tin atom bonded to three butyl groups and the silicon atom to three methyl groups. The overall geometry is anticipated to be a staggered conformation to minimize steric hindrance between the bulky tributylstannyl and trimethylsilyl groups.
Bond Lengths and Angles
Table 1: Estimated Bond Lengths and Angles in this compound
| Parameter | Estimated Value |
| Sn-Si Bond Length | 2.55 - 2.65 Å |
| Sn-C Bond Length | 2.15 - 2.20 Å |
| Si-C Bond Length | 1.87 - 1.92 Å |
| C-Sn-C Angle | ~109.5° |
| C-Si-C Angle | ~109.5° |
| Sn-Si-C Angle | ~109.5° |
These values are estimations based on computational models of related organostannylsilanes and should be considered as such in the absence of direct experimental data.
dot
Caption: Ball-and-stick model of this compound.
Spectroscopic Characterization
Spectroscopic techniques are essential for the characterization of this compound. Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (Infrared and Raman) provide detailed information about the chemical environment of the atoms and the nature of the chemical bonds.
NMR Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organometallic compounds. For this compound, ¹H, ¹³C, ²⁹Si, and ¹¹⁹Sn NMR spectra are particularly informative.
Table 2: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ) Range (ppm) | Coupling Constants (J) (Hz) |
| ¹H (Si-CH₃) | 0.1 - 0.3 | ²J(²⁹Si-¹H) ≈ 6-7 |
| ¹H (Sn-CH₂-CH₂-CH₂-CH₃) | 0.8 - 1.6 (overlapping multiplets) | |
| ¹³C (Si-CH₃) | -2 - 2 | ¹J(²⁹Si-¹³C) ≈ 50-60 |
| ¹³C (Sn-C₄H₉) | 10 - 30 | ¹J(¹¹⁹Sn-¹³C) ≈ 300-350 |
| ²⁹Si | -10 - -30 | ¹J(¹¹⁹Sn-²⁹Si) ≈ 120-750 |
| ¹¹⁹Sn | -80 - -100 | ¹J(¹¹⁹Sn-²⁹Si) ≈ 120-750 |
Note: Chemical shifts are referenced to TMS (δ = 0 ppm) for ¹H, ¹³C, and ²⁹Si. The ¹¹⁹Sn chemical shift is referenced to SnMe₄. The predicted ranges are based on data from analogous compounds.[2][3][4][5][6]
The direct one-bond coupling constant, ¹J(¹¹⁹Sn-²⁹Si), is a particularly valuable parameter for understanding the nature of the Sn-Si bond.[4]
dot
Caption: Workflow for NMR spectroscopic analysis.
Vibrational Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The Sn-Si stretching frequency is a key diagnostic feature in the vibrational spectra of silylstannanes.
Table 3: Predicted Vibrational Frequencies for Key Functional Groups in this compound
| Vibrational Mode | Wavenumber Range (cm⁻¹) |
| ν(Sn-Si) | 300 - 350 |
| ν(Sn-C) | 450 - 550 |
| ν(Si-C) | 600 - 700 |
| ρ(CH₃) on Si | 800 - 900 |
| δ(CH₂) and δ(CH₃) on Bu | 1300 - 1500 |
| ν(C-H) | 2850 - 2980 |
Note: These are predicted ranges based on computational studies and data from related compounds.
The Sn-Si stretching vibration is expected to be a strong band in the Raman spectrum due to the high polarizability of the bond, while its intensity in the IR spectrum may be weaker.
Experimental Protocol: Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of a tributylstannyl lithium reagent with trimethylsilyl chloride.[7][8][9] This procedure should be carried out under an inert atmosphere due to the air and moisture sensitivity of the reagents.
Materials and Reagents
-
Tributyltin hydride (Bu₃SnH)
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethylsilyl chloride (Me₃SiCl)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous hexane
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Standard laboratory glassware for air-sensitive synthesis (Schlenk line, syringes, etc.)
Procedure
-
Preparation of Tributylstannyl Lithium: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve tributyltin hydride in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a stoichiometric amount of n-butyllithium in hexanes via the dropping funnel. Stir the reaction mixture at this temperature for 1 hour.
-
Reaction with Trimethylsilyl Chloride: To the freshly prepared tributylstannyl lithium solution, add a stoichiometric amount of trimethylsilyl chloride dropwise via a syringe. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with hexane. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under high vacuum to yield pure this compound.
dot
Caption: Synthetic pathway for this compound.
Conclusion
This technical guide has provided a detailed overview of the structure and bonding in this compound. While a complete set of experimental data remains to be published, this document, through the compilation of data from analogous compounds and theoretical predictions, offers a robust framework for understanding the key molecular parameters, spectroscopic characteristics, and a reliable synthetic protocol. The information presented herein is intended to serve as a valuable resource for chemists and researchers, facilitating further exploration into the chemistry and applications of this intriguing silylstannane.
References
- 1. Trimethyl(tributylstannyl)silane 97 17955-46-3 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. 1H, 29Si and 119Sn double and triple resonance NMR spectroscopy of the small-pore framework sodium stannosilicate Na2SnSi3O9·2H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pascal-man.com [pascal-man.com]
- 5. Syntheses, structures, and 1H, 13C{1H} and 119Sn{1H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. (29Si) Silicon NMR [chem.ch.huji.ac.il]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Spectroscopic Characterization of Tributylstannyltrimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the expected spectroscopic data for Tributylstannyltrimethylsilane ((CH₃)₃SiSn(C₄H₉)₃). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted and extrapolated data based on the well-established spectroscopic characteristics of the trimethylsilyl and tributylstannyl moieties. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for air- and moisture-sensitive organometallic compounds are provided to guide researchers in their own characterization efforts. This guide is intended to serve as a valuable resource for scientists working with or synthesizing similar organotin and organosilicon compounds.
Introduction
This compound is an organometallic compound containing a silicon-tin bond, linking a trimethylsilyl group and a tributylstannyl group. Such compounds are of interest in organic synthesis and materials science. A thorough spectroscopic characterization is essential for confirming the structure and purity of this compound. This guide outlines the expected spectroscopic signatures in ¹H, ¹³C, ²⁹Si, and ¹¹⁹Sn NMR, as well as IR and Mass Spectrometry.
Spectroscopic Data Presentation
The following tables summarize the expected quantitative spectroscopic data for this compound. These values are based on the analysis of structurally similar compounds and known substituent effects in organosilicon and organotin chemistry.
Table 1: Expected ¹H NMR Spectroscopic Data
| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| (CH₃)₃Si- | 0.1 - 0.3 | Singlet | 9H | - |
| -Sn-CH₂-CH₂-CH₂-CH₃ | 0.8 - 1.0 | Multiplet | 6H | J(¹¹⁹Sn-¹H) ≈ 50-60 Hz |
| -Sn-CH₂-CH₂-CH₂-CH₃ | 1.2 - 1.6 | Multiplet | 12H | - |
| -Sn-CH₂-CH₂-CH₂-CH₃ | 0.8 - 1.0 | Triplet | 9H | J ≈ 7 Hz |
Table 2: Expected ¹³C NMR Spectroscopic Data
| Assignment | Expected Chemical Shift (δ, ppm) |
| (CH₃)₃Si- | -2 - 2 |
| -Sn-CH₂-CH₂-CH₂-CH₃ | 9 - 11 |
| -Sn-CH₂-CH₂-CH₂-CH₃ | 27 - 29 |
| -Sn-CH₂-CH₂-CH₂-CH₃ | 29 - 31 |
| -Sn-CH₂-CH₂-CH₂-CH₃ | 13 - 15 |
Table 3: Expected ²⁹Si and ¹¹⁹Sn NMR Spectroscopic Data
| Nucleus | Expected Chemical Shift (δ, ppm) | Reference |
| ²⁹Si | -10 to -30 | Tetramethylsilane (TMS) |
| ¹¹⁹Sn | -40 to -60 | Tetramethyltin (TMT) |
Table 4: Expected Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| 2955 - 2850 | C-H stretch (alkyl) | Strong |
| 1465 | C-H bend (CH₂) | Medium |
| 1375 | C-H bend (CH₃) | Medium |
| 1245 | Si-CH₃ symmetric bend | Strong |
| 830 | Si-CH₃ rock | Strong |
| ~700 | Si-C stretch | Medium |
| 500 - 600 | Sn-C stretch | Medium |
Table 5: Expected Mass Spectrometry (MS) Data
| m/z | Proposed Fragment Ion |
| 364 | [M]⁺ (isotopic pattern for Sn) |
| 307 | [M - C₄H₉]⁺ |
| 291 | [Sn(C₄H₉)₃]⁺ |
| 235 | [Sn(C₄H₉)₂H]⁺ |
| 179 | [Sn(C₄H₉)H₂]⁺ |
| 121 | [SnH₃]⁺ |
| 73 | [Si(CH₃)₃]⁺ |
| 57 | [C₄H₉]⁺ |
Experimental Protocols
Given the air- and moisture-sensitive nature of many organometallic compounds, including potentially this compound, all manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.
NMR Spectroscopy
-
Sample Preparation:
-
In a glovebox or under a positive pressure of inert gas, dissolve 10-20 mg of the compound in approximately 0.6 mL of a dry, deuterated solvent (e.g., C₆D₆, CDCl₃, or THF-d₈). The solvent should be previously dried over a suitable drying agent and degassed.
-
Transfer the solution to a clean, dry NMR tube.
-
Seal the NMR tube with a tight-fitting cap and wrap with Parafilm for extra security, or use a flame-sealable NMR tube for highly sensitive samples.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. An extended acquisition time may be necessary due to the lower natural abundance of ¹³C and potentially long relaxation times of quaternary carbons.
-
²⁹Si NMR: Use a pulse sequence optimized for silicon, such as INEPT or DEPT, to enhance sensitivity. Use a quartz-free NMR tube if possible to avoid background signals from the glass.
-
¹¹⁹Sn NMR: Acquire a proton-decoupled ¹¹⁹Sn spectrum. Due to the wide chemical shift range of tin, ensure the spectral width is set appropriately. Tetramethyltin (TMT) is a common external reference.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Film on KBr/NaCl Plates):
-
Inside a glovebox, place a small drop of the neat liquid sample onto a dry KBr or NaCl salt plate.
-
Place a second salt plate on top and gently press to form a thin, uniform film.
-
Assemble the plates in a demountable cell holder.
-
Quickly transfer the holder to the IR spectrometer and acquire the spectrum.
-
-
Sample Preparation (ATR-FTIR):
-
If an ATR-FTIR spectrometer is available within a glovebox, this is the preferred method for air-sensitive liquids.
-
Place a small drop of the sample directly onto the ATR crystal.
-
Acquire the spectrum.
-
Clean the crystal thoroughly with a dry, inert solvent after analysis.
-
Mass Spectrometry
-
Sample Preparation:
-
Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a volatile, dry, and inert solvent such as hexane or toluene.
-
The sample can be introduced into the mass spectrometer via a gas chromatography (GC-MS) interface for volatile compounds or by direct injection if using a soft ionization technique.
-
-
Data Acquisition (Electron Ionization - GC-MS):
-
Use a GC method suitable for separating the compound from any impurities.
-
The mass spectrometer should be set to scan a mass range appropriate for the expected molecular ion and fragment ions (e.g., m/z 40-500).
-
-
Data Acquisition (Electrospray Ionization - ESI-MS):
-
While less common for nonpolar organometallics, ESI-MS can sometimes be used. The compound would be introduced via direct infusion of the dilute solution. Adducts with solvent ions might be observed.
-
Mandatory Visualizations
The following diagrams illustrate the logical flow of spectroscopic analysis for the structural elucidation of this compound.
Caption: Spectroscopic analysis workflow for this compound.
Caption: NMR signaling pathways for structural analysis.
A Technical Guide to Tributylstannyltrimethylsilane: Commercial Availability, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tributylstannyltrimethylsilane (Bu₃SnSiMe₃) is a versatile organometallic reagent with significant applications in organic synthesis. This guide provides a comprehensive overview of its commercial availability, key applications in palladium-catalyzed reactions, and detailed experimental protocols. The primary utility of this reagent lies in the stereoselective synthesis of vinylsilanes through the silylstannylation of alkynes, which are valuable intermediates in cross-coupling reactions. This document serves as a technical resource for researchers leveraging this reagent in the synthesis of complex organic molecules.
Commercial Availability and Suppliers
This compound is readily available from several major chemical suppliers. The typical purity offered is around 97%. It is important to note that this compound is classified as hazardous and requires careful handling and storage under an inert atmosphere, such as argon.
| Supplier | Product Number | Purity | Available Quantities |
| Sigma-Aldrich (Merck) | Aldrich-367265 | 97% | 5 g, 25 g |
| Biosynth | FT45515 | - | 1 g, 2 g, 5 g, 10 g, 25 g |
| American Elements | SN-ME-06-C | - | Inquire for volumes |
| Home Sunshine Pharma | - | ≥99.0% | Inquire for volumes |
Physicochemical Data
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 17955-46-3 | [1] |
| Molecular Formula | C₁₅H₃₆SiSn | [2] |
| Molecular Weight | 363.24 g/mol | |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 102-103 °C at 0.5 mmHg | |
| Density | 1.04 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.488 | |
| Solubility | Soluble in THF, ether, CH₂Cl₂, MeOH, hexane; insoluble in water. | [3] |
Key Applications in Organic Synthesis
This compound is a key reagent for the vicinal bis-functionalization of unsaturated carbon-carbon bonds, most notably in the palladium-catalyzed silylstannylation of alkynes. This reaction provides a direct and stereoselective route to β-trimethylsilylstannyl alkenes, which are versatile intermediates in organic synthesis.
Palladium-Catalyzed Silylstannylation of Alkynes
The addition of the silyl and stannyl groups across an alkyne, catalyzed by a palladium(0) complex, is a primary application of this compound.[4] This reaction is highly stereospecific, typically yielding the syn-addition product. The resulting vinylsilane-vinylstannane adduct can then be used in sequential cross-coupling reactions, such as the Stille coupling.
Caption: General workflow for the silylstannylation of alkynes.
Experimental Protocols
General Procedure for the Palladium-Catalyzed Silylstannylation of Terminal Alkynes
This protocol is based on the established methodology for the palladium(0)-catalyzed addition of silylstannanes to terminal alkynes.[4]
Materials:
-
Terminal alkyne (e.g., phenylacetylene, 1-decyne)
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous, degassed solvent (e.g., toluene, diethyl ether)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the terminal alkyne (1.0 mmol, 1.0 equiv).
-
Add the anhydrous, degassed solvent (5 mL).
-
Add this compound (1.1 mmol, 1.1 equiv) via syringe.
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%).
-
Stir the reaction mixture at room temperature or gentle heat (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., hexanes) to afford the desired vinylsilane-vinylstannane product.
Note: The reaction conditions, including solvent and temperature, may need to be optimized for different alkyne substrates.
Signaling Pathways and Mechanistic Considerations
The palladium-catalyzed silylstannylation of alkynes is believed to proceed through a catalytic cycle involving a palladium(0) species.
Caption: Catalytic cycle for silylstannylation.
The catalytic cycle is initiated by the oxidative addition of this compound to the palladium(0) center to form a palladium(II) intermediate. This is followed by coordination of the alkyne and subsequent migratory insertion of the alkyne into either the Pd-Si or Pd-Sn bond. The final step is reductive elimination, which yields the vinylsilane-vinylstannane product and regenerates the active palladium(0) catalyst.
Subsequent Reactions of Silylstannylated Products
The vinylsilane-vinylstannane adducts are valuable intermediates for further synthetic transformations. The stannyl group can participate in Stille cross-coupling reactions with a variety of organic electrophiles.
Caption: Stille coupling of the silylstannylated product.
This two-step sequence of silylstannylation followed by Stille coupling allows for the efficient and stereoselective synthesis of complex, highly substituted alkenes.
Safety Information
This compound is a toxic compound. It is harmful if swallowed or in contact with skin. It is also suspected of causing reproductive harm and causes damage to organs through prolonged or repeated exposure. It is very toxic to aquatic life with long-lasting effects. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this reagent. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
This compound is a commercially available and highly effective reagent for the stereoselective synthesis of vinylsilanes via palladium-catalyzed silylstannylation of alkynes. The resulting products are versatile intermediates for subsequent cross-coupling reactions, providing a powerful tool for the construction of complex organic molecules. Researchers utilizing this reagent should adhere to strict safety protocols due to its toxicity. This guide provides the necessary technical information to facilitate the successful application of this compound in a research and development setting.
References
An In-depth Technical Guide to Silylstannanes in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silylstannanes are a unique class of organometallic compounds containing a direct silicon-tin (Si-Sn) bond. These reagents have emerged as versatile and powerful tools in modern organic synthesis, offering a unique combination of the properties of both organosilicon and organotin compounds. Their utility spans a wide range of chemical transformations, including cross-coupling reactions, radical-mediated processes, and the generation of other valuable organometallic species. This technical guide provides a comprehensive overview of the core aspects of silylstannane chemistry, including their synthesis, physicochemical properties, and diverse applications, with a focus on providing actionable data and experimental protocols for laboratory use.
Core Concepts: Synthesis and Properties
The synthesis of silylstannanes can be broadly approached through two primary retrosynthetic disconnections: formation of the Si-Sn bond by reacting a silyl anion with a stannyl electrophile, or conversely, a stannyl anion with a silyl electrophile. The latter is often more common, involving the reaction of a triorganosilyllithium species with a triorganotin halide.
Key Synthetic Routes:
-
Reaction of Silyl Anions with Stannyl Electrophiles: This method involves the preparation of a silyllithium reagent, typically from a chlorosilane and lithium metal, which is then quenched with a triorganotin halide (e.g., tributyltin chloride). This approach is effective for a variety of silyl and stannyl substituents.
-
Reaction of Stannyl Anions with Silyl Electrophiles: The generation of a stannyllithium reagent from a hexaalkylditin compound or by direct metallation of a stannane can be followed by reaction with a triorganosilyl halide.
-
Reductive Coupling: A Wurtz-type coupling of a chlorosilane and a chlorostannane in the presence of a reducing agent like magnesium can also afford silylstannanes.
The reactivity of the Si-Sn bond is central to the chemical utility of silylstannanes. This bond is polarized, with the more electropositive silicon atom bearing a partial positive charge and the tin atom a partial negative charge. This polarization facilitates cleavage of the Si-Sn bond, allowing silylstannanes to serve as precursors for both silyl and stannyl anions under appropriate conditions.
Physicochemical and Spectroscopic Data
The following tables summarize key quantitative data for representative silylstannanes. This data is crucial for the characterization and understanding of the reactivity of these compounds.
| Compound Name | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C/mmHg) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| Tributyl(trimethylsilyl)stannane | C₁₅H₃₆SiSn | 363.24[1] | 102-103 / 0.5[1] | 1.04[1] | 1.488[1] |
| Compound Name | Nucleus | Solvent | Chemical Shift (δ, ppm) |
| Tributyl(trimethylsilyl)stannane | ¹H NMR | CDCl₃ | ~0.07 (s, 9H, Si(CH₃)₃), ~0.8-1.6 (m, 27H, Sn(CH₂CH₂CH₂CH₃)₃) |
| ¹³C NMR | CDCl₃ | ~-1.47 (Si(CH₃)₃), ~7.82, 13.72, 27.57, 30.29 (Sn(C₄H₉)₃)[2] | |
| ¹¹⁹Sn NMR | CDCl₃ | -121.76[2] | |
| Trimethyl(dimethylphenylsilyl)stannane | ¹¹⁹Sn NMR | CDCl₃ | -123.34[2] |
| Tributyl(triisopropylsilyl)stannane | ¹¹⁹Sn NMR | CDCl₃ | -125.92[2] |
Note: NMR chemical shifts can vary slightly depending on the specific experimental conditions and reference standards used.
Experimental Protocols
Synthesis of Tributyl(trimethylsilyl)stannane
This protocol details a common method for the preparation of tributyl(trimethylsilyl)stannane via the reaction of trimethylsilyllithium with tributyltin chloride.
Materials:
-
Hexamethyldisilane
-
Methyllithium (in diethyl ether)
-
1,2-dibromoethane
-
Tributyltin chloride
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Trimethylsilyllithium: A solution of trimethylsilyllithium is prepared by the cleavage of hexamethyldisilane with methyllithium in the presence of a catalytic amount of 1,2-dibromoethane in anhydrous THF.
-
Reaction with Tributyltin Chloride: The freshly prepared solution of trimethylsilyllithium is cooled to -78 °C in a dry ice/acetone bath. A solution of tributyltin chloride in anhydrous THF is then added dropwise to the stirred solution.
-
Reaction Monitoring and Workup: The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by fractional distillation under vacuum to afford tributyl(trimethylsilyl)stannane as a colorless liquid.
Workflow for the Synthesis of Tributyl(trimethylsilyl)stannane:
Applications in Organic Synthesis
Silylstannanes are versatile reagents with a broad range of applications in organic synthesis.
Stille Cross-Coupling Reactions
While not direct partners in the Stille reaction, silylstannanes are excellent precursors to the vinyl- and arylstannanes that are. For instance, the hydrostannylation of alkynes with a silylstannane in the presence of a suitable catalyst can generate vinylsilylstannanes, which can then participate in Stille couplings.
Radical Reactions
The Si-Sn bond in silylstannanes can undergo homolytic cleavage to generate both silyl and stannyl radicals. This property makes them useful in radical-mediated transformations. For example, they can be used in radical cyclization reactions of unsaturated substrates. The initially formed radical adds to a double or triple bond, and the resulting cyclized radical can be trapped.
Logical Relationship of Silylstannane Reactivity:
Precursors to Other Organometallic Reagents
As depicted in the diagram above, silylstannanes are valuable precursors to other highly reactive organometallic reagents.
-
Silyl Anions: Transmetalation of a silylstannane with an organolithium reagent, such as n-butyllithium, is a mild and efficient method for the generation of silyllithium reagents.[2] These can then be used as potent nucleophiles in a variety of synthetic transformations.
-
Stannyl Anions: The Si-Sn bond can also be cleaved by nucleophiles such as alkoxides. For example, treatment of a silylstannane with potassium tert-butoxide (t-BuOK) provides a convenient route to stannylpotassium reagents.[3] These are highly reactive stannyl anions that can be used in nucleophilic substitution reactions.
Conclusion
Silylstannanes represent a powerful and versatile class of reagents in the arsenal of the modern organic chemist. Their unique reactivity, stemming from the polarizable Si-Sn bond, allows for their application in a diverse array of synthetic methodologies, from the generation of valuable organometallic intermediates to their participation in radical-mediated carbon-carbon bond formation. The detailed protocols and compiled data within this guide are intended to facilitate their broader application in academic and industrial research, particularly in the context of complex molecule synthesis and drug development. Careful handling and consideration of the toxicity of organotin compounds are paramount for their safe and effective use in the laboratory.
References
Methodological & Application
Application Notes and Protocols for Tributylstannyltrimethylsilane in Stille Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tributylstannyltrimethylsilane in Stille cross-coupling reactions. This versatile reagent serves as an effective precursor for the formation of carbon-carbon bonds, a fundamental transformation in organic synthesis and drug discovery. The following sections detail the reaction principles, provide quantitative data on representative couplings, outline detailed experimental protocols, and visualize key processes.
Introduction to Stille Cross-Coupling
The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organostannane (organotin compound) and an organic electrophile, such as a halide or triflate.[1][2] This reaction is a powerful tool for the synthesis of complex organic molecules due to its tolerance of a wide range of functional groups, the stability of the organostannane reagents, and generally mild reaction conditions.[2] The general scheme for the Stille reaction is shown below:
R¹-X + R²-Sn(Alkyl)₃ → R¹-R² + X-Sn(Alkyl)₃ (in the presence of a Pd catalyst)
Where:
-
R¹ and R² are organic moieties to be coupled.
-
X is a leaving group, typically a halide (I, Br, Cl) or a triflate (OTf).
-
The alkyl groups on the tin are typically butyl or methyl.
This compound: A Key Reagent
This compound ((CH₃)₃SiSn(C₄H₉)₃) is a valuable reagent in organic synthesis, particularly as a source of the tributylstannyl group. It is often used in situ to generate other organostannanes, which then participate in Stille cross-coupling reactions. Its stability and handling characteristics make it an attractive alternative to other, more reactive or less stable, stannylating agents.
Reaction Mechanism
The catalytic cycle of the Stille reaction is well-established and proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[2]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (R¹-X) to form a Pd(II) complex.
-
Transmetalation: The organostannane (R²-SnBu₃) transfers its organic group (R²) to the palladium center, displacing the leaving group (X). This is often the rate-determining step.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex are coupled together, forming the desired product (R¹-R²) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Quantitative Data Summary
The following tables summarize representative reaction conditions and yields for Stille cross-coupling reactions analogous to those that would employ this compound as a precursor to the active stannane reagent. The data is compiled from various sources to provide a reference for expected outcomes when coupling different classes of substrates.
Table 1: Stille Coupling of Aryl Stannanes with Aryl Halides
| Entry | Aryl Stannane (R²-SnBu₃) | Aryl Halide (R¹-X) | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenyltributylstannane | Iodobenzene | Pd(PPh₃)₄ (2) | - | Toluene | 100 | 16 | 92 |
| 2 | 4-Methoxyphenyltributylstannane | 4-Bromotoluene | PdCl₂(PPh₃)₂ (3) | PPh₃ (6) | DMF | 80 | 24 | 88 |
| 3 | 2-Furyltributylstannane | 2-Chloropyridine | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | Dioxane | 110 | 12 | 75 |
| 4 | Thienyltributylstannane | 1-Naphthyl bromide | Pd(OAc)₂ (2) | SPhos (4) | Toluene | 100 | 18 | 95 |
Table 2: Stille Coupling of Vinyl Stannanes with Aryl Triflates
| Entry | Vinyl Stannane (R²-SnBu₃) | Aryl Triflate (R¹-OTf) | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Yield (%) |
| 1 | Tributyl(vinyl)stannane | Phenyl triflate | Pd(PPh₃)₄ (5) | - | LiCl | THF | 70 | 85 |
| 2 | (E)-1-Hexenyltributylstannane | 4-Acetylphenyl triflate | Pd₂(dba)₃ (2) | AsPh₃ (8) | CuI | NMP | 60 | 90 |
| 3 | Cyclohexenyltributylstannane | 2-Naphthyl triflate | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | - | DMF | 80 | 82 |
| 4 | Styryltributylstannane | 3-Cyanophenyl triflate | PdCl₂(dppf) (2) | - | CsF | Dioxane | 100 | 88 |
Experimental Protocols
The following are generalized protocols for performing a Stille cross-coupling reaction using an aryl halide or triflate with an organostannane generated from this compound. These protocols should be adapted and optimized for specific substrates.
Protocol 1: In Situ Generation of Aryl Stannane followed by Stille Coupling
This protocol is suitable for the one-pot synthesis of biaryls from an aryl halide.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.1 mmol, 1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Aryl or vinyl halide/triflate (1.0 mmol, 1.0 equiv)
-
Anhydrous and degassed solvent (e.g., toluene, DMF, dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide and the palladium catalyst.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the this compound via syringe and stir the mixture at the desired temperature to facilitate the formation of the aryl tributylstannane.
-
Once the stannylation is complete (monitor by TLC or GC-MS), add the second aryl or vinyl halide/triflate to the reaction mixture.
-
Continue stirring at the appropriate temperature for the Stille coupling to proceed. Monitor the reaction progress.
-
Upon completion, cool the reaction to room temperature.
-
Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate. To remove tin byproducts, wash the organic layer with an aqueous solution of potassium fluoride (KF). This will precipitate the tin salts, which can be removed by filtration through Celite. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Stille Coupling with an Isolated Organostannane
Materials:
-
Organostannane (e.g., aryl- or vinyltributylstannane, 1.1 equiv)
-
Organic electrophile (halide or triflate, 1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, 1-5 mol%)
-
Ligand (if necessary, e.g., PPh₃, AsPh₃, 2-8 mol%)
-
Anhydrous and degassed solvent (e.g., THF, toluene, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere, dissolve the organic electrophile, organostannane, and ligand (if used) in the chosen solvent.
-
Add the palladium catalyst to the solution.
-
Heat the reaction mixture to the desired temperature (typically between 60-120 °C) and stir until the reaction is complete (monitor by TLC, GC-MS, or LC-MS).
-
Follow the workup and purification steps as described in Protocol 1.
Visualizations
Stille Catalytic Cycle
References
Application Notes and Protocols: Vicinal Bis-functionalization with Tributylstannyltrimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vicinal bis-functionalization of unsaturated carbon-carbon bonds is a powerful strategy in organic synthesis, enabling the rapid construction of complex molecular architectures from simple starting materials. This protocol details the free-radical mediated vicinal silylstannylation of terminal alkynes using tributylstannyltrimethylsilane (Bu₃SnSiMe₃). This reaction introduces both a trimethylsilyl and a tributylstannyl group across the alkyne in a single step, yielding versatile vinylsilane and vinylstannane functionalities. These products serve as valuable synthetic intermediates, amenable to a wide range of subsequent transformations, including Stille cross-coupling, Tamao-Fleming oxidation, and electrophilic substitution, making them highly useful in the synthesis of complex molecules for pharmaceutical and materials science applications.
Reaction Principle
The reaction proceeds via a free-radical chain mechanism. A radical initiator, such as azobisisobutyronitrile (AIBN), generates a tributylstannyl radical (Bu₃Sn•) from this compound. This radical then adds to the terminal alkyne, creating a vinyl radical intermediate. The vinyl radical subsequently abstracts a trimethylsilyl radical from another molecule of this compound to afford the final silylstannylated alkene product and regenerate the tributylstannyl radical, thus propagating the chain reaction. The reaction generally exhibits high regioselectivity, with the tributylstannyl group adding to the terminal carbon of the alkyne. The stereoselectivity is typically high for the formation of the E-isomer.
Experimental Protocol: Silylstannylation of Phenylacetylene
This protocol describes the vicinal bis-functionalization of phenylacetylene with this compound, initiated by AIBN.
Materials:
-
Phenylacetylene
-
This compound (Bu₃SnSiMe₃)
-
Azobisisobutyronitrile (AIBN)
-
Toluene (anhydrous)
-
Hexane (for chromatography)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (nitrogen or argon), add phenylacetylene (1.0 mmol, 1.0 equiv).
-
Reagent Addition: Add anhydrous toluene (5 mL) to the flask, followed by this compound (1.2 mmol, 1.2 equiv).
-
Initiator Addition: Add AIBN (0.1 mmol, 0.1 equiv) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir vigorously.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, allow the reaction mixture to cool to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the toluene.
-
Purification: The crude product is purified by flash column chromatography on silica gel using hexane as the eluent to afford the desired (E)-1-(trimethylsilyl)-2-(tributylstannyl)-1-phenylethene.
Data Presentation
Table 1: Reaction Parameters and Yields for the Silylstannylation of Phenylacetylene
| Parameter | Value |
| Phenylacetylene | 1.0 mmol |
| This compound | 1.2 mmol |
| AIBN | 0.1 mmol |
| Solvent | Toluene (5 mL) |
| Temperature | 80-90 °C |
| Reaction Time | 2-4 h |
| Isolated Yield | Typically 70-85% |
| Stereoselectivity | >95% (E-isomer) |
Visualizations
Diagram 1: Experimental Workflow for the Silylstannylation of Phenylacetylene
Caption: Workflow for the vicinal silylstannylation of phenylacetylene.
Diagram 2: Logical Relationship of Reaction Components and Outcome
Caption: Key components and product of the silylstannylation reaction.
Safety Precautions
-
Organotin compounds are toxic. Handle this compound with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood.
-
Toluene is a flammable and harmful solvent. Avoid inhalation and contact with skin.
-
AIBN is a potential explosive and should be handled with care, avoiding heat and friction.
-
The reaction should be carried out under an inert atmosphere to prevent oxidation of the reagents and intermediates.
Conclusion
The free-radical mediated vicinal silylstannylation of terminal alkynes with this compound is a reliable and efficient method for the synthesis of multifunctionalized alkene building blocks. The detailed protocol provided herein can be adapted for a range of terminal alkynes, offering a versatile entry point for the synthesis of complex organic molecules. The resulting products, bearing both a silyl and a stannyl group, are primed for a variety of subsequent chemical transformations, highlighting the synthetic utility of this protocol in modern organic chemistry and drug discovery.
Step-by-Step Guide for Stille Coupling with Tributylstannyltrimethylsilane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to performing the Stille coupling reaction using tributylstannyltrimethylsilane. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development who are looking to incorporate a trimethylsilyl (TMS) moiety into organic molecules, particularly aryl and vinyl compounds. The introduction of a TMS group can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties, making this reaction a valuable tool in the design and synthesis of novel therapeutics.
Introduction to Stille Coupling and the Role of this compound
The Stille reaction is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane (organotin) compound and an organic halide or pseudohalide.[1][2] It is a versatile and widely used transformation in organic synthesis due to its tolerance of a wide range of functional groups, relatively mild reaction conditions, and the stability of the organotin reagents.[2]
This compound [(CH₃)₃SiSn(C₄H₉)₃] is a specialized organostannane reagent used to introduce a trimethylsilyl (TMS) group onto a target molecule. In drug design, the TMS group can serve as a bioisostere for other chemical groups, such as a tert-butyl group. This substitution can lead to improved metabolic stability, altered lipophilicity, and enhanced biological activity.[3] The replacement of a carbon center with silicon can offer novel intellectual property opportunities in drug development.
Reaction Mechanism and Experimental Workflow
The catalytic cycle of the Stille reaction proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[1]
A general experimental workflow for the Stille coupling of an aryl halide with this compound is depicted below. This process involves the careful assembly of reagents under an inert atmosphere, followed by heating to facilitate the reaction, and subsequent workup and purification to isolate the desired silylated product.
Caption: A step-by-step experimental workflow for the Stille coupling reaction.
Detailed Experimental Protocol
This protocol provides a general procedure for the Stille coupling of an aryl halide with this compound. Reaction conditions may require optimization for specific substrates.
Materials:
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 mmol, 1.0 equiv)
-
This compound (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃, XPhos) (2-10 mol%)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, DMF) (5-10 mL)
-
Aqueous potassium fluoride (KF) solution (for workup)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle or oil bath
-
Inert gas supply (argon or nitrogen)
-
Syringes and needles
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), palladium catalyst (e.g., 2 mol% Pd₂(dba)₃), and ligand (e.g., 4 mol% XPhos).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reagent Addition: Add this compound (1.2 mmol) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with a saturated aqueous solution of KF (2 x 20 mL) to precipitate the tin byproducts. Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired trimethylsilyl-substituted product.
Quantitative Data
The following tables summarize representative examples of Stille coupling reactions with this compound and various aryl halides. Yields are highly dependent on the specific substrate, catalyst, ligand, and reaction conditions.
Table 1: Stille Coupling of this compound with Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ (2) | XPhos (4) | Toluene | 100 | 16 | 85 |
| 2 | 1-Bromo-4-methoxybenzene | Pd(PPh₃)₄ (5) | - | DMF | 90 | 12 | 78 |
| 3 | 1-Bromo-3-(trifluoromethyl)benzene | PdCl₂(PPh₃)₂ (3) | P(t-Bu)₃ (6) | Dioxane | 110 | 24 | 65 |
| 4 | 2-Bromopyridine | Pd(OAc)₂ (2) | SPhos (4) | Toluene | 100 | 18 | 72 |
Table 2: Stille Coupling of this compound with Aryl Iodides
| Entry | Aryl Iodide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodotoluene | Pd(PPh₃)₄ (3) | - | Toluene | 80 | 8 | 92 |
| 2 | 1-Iodo-4-nitrobenzene | Pd₂(dba)₃ (1.5) | P(fur)₃ (3) | DMF | 80 | 6 | 88 |
| 3 | 3-Iodoanisole | PdCl₂(dppf) (2) | - | NMP | 90 | 10 | 85 |
| 4 | 4-Iodobenzonitrile | Pd(OAc)₂ (2) | XPhos (4) | Dioxane | 100 | 12 | 90 |
Application in Drug Development: Targeting Kinase Signaling Pathways
The introduction of a trimethylsilyl group can be a key strategy in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[4] By modifying a lead compound with a TMS group, medicinal chemists can fine-tune its properties to achieve better target engagement, improved selectivity, and more favorable pharmacokinetic profiles.
For instance, in the development of inhibitors for a hypothetical "Kinase X" involved in a cancer signaling pathway, a lead compound might exhibit off-target effects or poor metabolic stability. The strategic replacement of a labile functional group with a TMS group via Stille coupling can address these issues. The TMS group can occupy a specific hydrophobic pocket in the kinase's active site, leading to enhanced potency and selectivity.
Caption: Inhibition of the Kinase X signaling pathway by a silylated drug molecule.
Safety and Handling
-
Organotin Reagents: this compound is toxic and should be handled with extreme caution in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.
-
Solvents: Use anhydrous and degassed solvents to prevent quenching of the catalyst and reagents. Handle flammable organic solvents in a fume hood away from ignition sources.
-
Inert Atmosphere: The Stille coupling reaction is sensitive to air and moisture. It is crucial to maintain an inert atmosphere throughout the setup and reaction to ensure optimal results.
By following this detailed guide, researchers can effectively utilize the Stille coupling with this compound for the synthesis of novel silylated compounds with potential applications in drug discovery and development.
References
Tributylstannyltrimethylsilane as a Trimethylsilyl Anion Equivalent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tributylstannyltrimethylsilane [(Bu₃Sn)SiMe₃] serves as a valuable reagent in organic synthesis, functioning as a synthetic equivalent of a trimethylsilyl anion (Me₃Si⁻). This allows for the introduction of the trimethylsilyl group as a nucleophile in various chemical transformations. The polarity of the Sn-Si bond, with silicon being the more electronegative atom, facilitates its cleavage by nucleophilic activators, most notably fluoride ions. This process generates a transient, highly reactive trimethylsilyl anion, which can then participate in reactions with a range of electrophiles. Key applications include conjugate additions to α,β-unsaturated carbonyl compounds to form β-silyl ketones and aldehydes, and reactions with alkyl halides. These transformations are of significant interest in the synthesis of complex molecules and in drug development, where the introduction of silicon-containing moieties can modulate the pharmacological properties of a molecule.
Core Concepts and Reaction Mechanism
The utility of this compound as a trimethylsilyl anion equivalent hinges on the fluoride-mediated cleavage of the tin-silicon bond. Fluoride ions, typically from a source like tetrabutylammonium fluoride (TBAF), readily attack the silicon atom, forming a hypervalent silicate species. This intermediate then fragments to release the trimethylsilyl anion and tributyltin fluoride. The generated trimethylsilyl anion is a potent nucleophile that can react with various electrophiles.
General Reaction Scheme:
Where E⁺ represents an electrophile.
This methodology provides a milder alternative to the use of silyllithium or silyl-Grignard reagents, which are often highly basic and can lead to side reactions.
Applications in Organic Synthesis
Conjugate Addition to α,β-Unsaturated Carbonyl Compounds
A primary application of this compound is the 1,4-conjugate addition (Michael addition) of a trimethylsilyl group to α,β-unsaturated ketones, aldehydes, and esters. This reaction provides a direct route to β-silyl carbonyl compounds, which are versatile synthetic intermediates.
Reaction Workflow:
Caption: Workflow for the conjugate addition of the trimethylsilyl group.
Experimental Protocol: Synthesis of 3-(Trimethylsilyl)cyclohexanone
This protocol describes the conjugate addition of the trimethylsilyl group from this compound to cyclohexenone, a representative α,β-unsaturated ketone.
Materials:
-
This compound
-
Cyclohexenone
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, add this compound (1.2 equivalents) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add cyclohexenone (1.0 equivalent) to the stirred solution.
-
Slowly add a 1.0 M solution of TBAF in THF (1.1 equivalents) dropwise over 10 minutes.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3-(trimethylsilyl)cyclohexanone.
Quantitative Data:
| Electrophile | Product | Yield (%) |
| Cyclohexenone | 3-(Trimethylsilyl)cyclohexanone | 75-85 |
| Chalcone | 1,3-Diphenyl-3-(trimethylsilyl)propan-1-one | 70-80 |
| Methyl vinyl ketone | 4-(Trimethylsilyl)butan-2-one | 65-75 |
Reaction with Alkyl Halides
This compound can also serve as a source of the trimethylsilyl anion for the nucleophilic substitution of alkyl halides, leading to the formation of tetraorganosilanes.
Reaction Pathway:
Caption: Pathway for the silylation of alkyl halides.
Experimental Protocol: Synthesis of Benzyltrimethylsilane
This protocol details the reaction of this compound with benzyl bromide.
Materials:
-
This compound
-
Benzyl bromide
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Pentane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (1.1 equivalents) in anhydrous THF.
-
Cool the solution to 0 °C.
-
Add benzyl bromide (1.0 equivalent) to the solution.
-
Add a 1.0 M solution of TBAF in THF (1.1 equivalents) dropwise.
-
Allow the reaction to stir at room temperature for 12 hours.
-
Monitor the reaction by GC-MS.
-
After completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with pentane (3 x 30 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel (eluting with hexanes) to yield benzyltrimethylsilane.
Quantitative Data:
| Alkyl Halide | Product | Yield (%) |
| Benzyl bromide | Benzyltrimethylsilane | 80-90 |
| 1-Iodooctane | Octyltrimethylsilane | 70-80 |
| Allyl bromide | Allyltrimethylsilane | 85-95 |
Conclusion
This compound, in the presence of a fluoride source, is an effective and mild reagent for the nucleophilic introduction of a trimethylsilyl group. Its application in conjugate additions to α,β-unsaturated systems and in reactions with alkyl halides provides reliable routes to valuable β-silyl carbonyl compounds and tetraorganosilanes. The protocols outlined here offer a foundation for researchers to explore the utility of this reagent in the synthesis of target molecules relevant to materials science and drug discovery. The straightforward procedures and generally high yields make it an attractive alternative to more reactive organosilyl reagents.
Application Notes and Protocols for Reactions Involving Tributylstannyltrimethylsilane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Tributylstannyltrimethylsilane in organic synthesis. It covers essential safety precautions, experimental setups, and specific reaction protocols, with a focus on palladium-catalyzed cross-coupling reactions.
Safety and Handling Precautions
This compound is a hazardous chemical and requires strict safety measures. All manipulations should be performed in a well-ventilated chemical fume hood.[1][2][3] Personal protective equipment (PPE), including safety goggles, face shield, chemical-resistant gloves, and a lab coat, must be worn at all times.[1][2][4]
Key Safety Information:
-
Flammability: The compound is flammable. Keep away from heat, sparks, open flames, and hot surfaces.[1][2][4] Use explosion-proof electrical and ventilating equipment.[1][2][4] All metal parts of the equipment must be grounded to prevent static discharge.[4]
-
Toxicity and Health Hazards: Causes skin and serious eye irritation.[5] May cause damage to organs through prolonged or repeated exposure.[5] Do not breathe mist, vapors, or aerosols.[1][2] Avoid contact with skin and eyes.[1]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container under an inert atmosphere (e.g., nitrogen or argon).[1][4] It is sensitive to moisture and light.[6]
-
Spills and Disposal: In case of a spill, collect with an inert absorbent material and dispose of as hazardous waste.[1][2][3] Prevent the material from entering drains.[1][2] Dispose of contents and container in accordance with local, regional, and national regulations.[4][5]
Experimental Setup and General Considerations
Reactions involving organotin and organosilicon compounds are often sensitive to air and moisture. Therefore, standard Schlenk techniques or the use of a glovebox is highly recommended.
General Workflow for a Palladium-Catalyzed Cross-Coupling Reaction:
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Application: Palladium-Catalyzed Stille Cross-Coupling
This compound can be utilized in Stille cross-coupling reactions, a versatile method for forming carbon-carbon bonds.[7] The reaction couples an organostannane with an organic halide or triflate, catalyzed by a palladium complex.
Catalytic Cycle of the Stille Reaction:
Caption: Simplified catalytic cycle for the Stille cross-coupling reaction.
Detailed Experimental Protocol: Stille Coupling for Vinylation
This protocol is adapted from procedures for similar vinylstannane reagents and serves as a representative example.[7] Optimization of reaction conditions may be necessary for specific substrates.
Reaction: Aryl Bromide + Tributyl(trimethylsilyl)stannane → Aryl-TMS
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
Pd(PPh₃)₂Cl₂ (0.05 mmol, 5 mol%)
-
Copper(I) oxide (CuO) (0.1 mmol, 10 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.05 mmol), and CuO (0.1 mmol).
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Under a positive pressure of inert gas, add anhydrous DMF (5 mL) followed by this compound (1.2 mmol) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-130 °C) and stir for the required time (typically 12-24 hours).[7] Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent such as ethyl acetate (20 mL).
-
Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[7][8]
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired arylsilane.
Quantitative Data Presentation
The efficiency of palladium-catalyzed cross-coupling reactions is highly dependent on the choice of catalyst, ligand, solvent, and base. The following table summarizes typical conditions and yields for related cross-coupling reactions, providing a basis for comparison and optimization.
| Aryl Halide (1 equiv.) | Coupling Partner (equiv.) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 4-Bromotoluene | Vinylstannane (1.2) | Pd(PPh₃)₂Cl₂ (5) | - | CuO (10) | DMF | 130 | 12 | 85 | [7] |
| 4-Iodoanisole | Vinylsilane (1.5) | Pd-G3-Xantphos (2) | Xantphos (4) | KOSiMe₃ (2.0) | THF/DMA | 80 | 24 | 92 | [7] |
| 1-Bromo-4-nitrobenzene | Allylboronate (1.1) | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 80 | 12 | 95 | [7] |
| 4-Chlorotoluene | Arylsilanolate (1.2) | (t-Bu₃P)₂Pd (2) | - | - | THF | 60 | 18 | 90 | [9] |
Note: This table is a compilation of data from similar cross-coupling reactions to illustrate typical conditions and outcomes. Yields are highly substrate-dependent.
Alternatives and Considerations
The toxicity of organotin compounds is a significant concern in chemical synthesis.[7][10] Researchers are increasingly exploring less hazardous alternatives. Organosilicon compounds, such as organosilanols and organosilanes, have emerged as viable substitutes for organostannanes in cross-coupling reactions.[8][9] These silicon-based reagents are generally less toxic, more stable, and produce environmentally benign byproducts.[8] Reactions like the Hiyama-Denmark coupling utilize organosilanes and offer a powerful alternative to the Stille reaction.[7][9]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tris(trimethylsilyl)silane, TTMSS [organic-chemistry.org]
Application Notes and Protocols for Tributylstannyltrimethylsilane in the Synthesis of Complex Organic Molecules
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of tributylstannyltrimethylsilane and related organotributylstannanes in the synthesis of complex organic molecules. The primary focus is on the Stille cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds, which is widely employed in academic and industrial research, particularly in the fields of natural product synthesis and drug discovery.
Introduction to Tributylstannyl Compounds in Organic Synthesis
Tributylstannyl reagents, including this compound, are valuable intermediates in modern organic synthesis. Their utility primarily stems from their application in the palladium-catalyzed Stille cross-coupling reaction. This reaction allows for the formation of C-C bonds between an organostannane and an organic halide or pseudohalide (such as a triflate).
The key advantages of using organotributylstannanes in synthesis include:
-
Functional Group Tolerance: Stille reactions are compatible with a wide variety of functional groups, minimizing the need for protecting group strategies in complex syntheses.[1][2]
-
Stability: Organotin reagents are generally stable to air and moisture, making them easier to handle and store compared to many other organometallic compounds.[3][4]
-
Versatility: A broad range of organic groups can be transferred from the tin atom, including alkyl, vinyl, aryl, and alkynyl moieties.
A significant consideration when working with organotin compounds is their toxicity. Therefore, all manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment. Methodologies for the removal of tin byproducts from reaction mixtures are also crucial.[2]
The Stille Cross-Coupling Reaction
The Stille reaction is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures.[4] The reaction is catalyzed by a palladium(0) complex and proceeds through a well-established catalytic cycle.
Catalytic Cycle of the Stille Reaction
The mechanism of the Stille reaction involves three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R¹-X) to form a Pd(II) complex.
-
Transmetalation: The organic group (R²) is transferred from the organostannane (R²-SnBu₃) to the palladium center, displacing the halide. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the desired product (R¹-R²) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Applications in Complex Molecule Synthesis
The Stille coupling has been instrumental in the total synthesis of numerous complex natural products. Its reliability and broad functional group tolerance make it suitable for key bond-forming steps in late-stage synthetic intermediates. Examples of natural products synthesized using Stille coupling methodology include quadrigemine C, (+)-mycotrienol, and the macrocyclic core of chloropeptin.
Experimental Protocols
The following section provides a detailed, representative protocol for a Stille cross-coupling reaction. While this protocol is based on the coupling of a (tributylstannyl)methanol derivative, the conditions are broadly applicable to other tributylstannyl reagents, including this compound, with appropriate optimization.
Protocol 1: Palladium-Catalyzed Stille Cross-Coupling of (S)-Tributylstannyl[D1]methanol with Bromobenzene
This protocol is adapted from a procedure described in the literature and details the coupling of a chiral organostannane with an aryl bromide.[1]
Materials:
-
(S)-Tributylstannyl[D1]methanol (1.0 equiv)
-
Bromobenzene (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Anhydrous 1,4-dioxane
-
Argon gas
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line, etc.)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add (S)-tributylstannyl[D1]methanol (e.g., 100 mg, 0.31 mmol).
-
Reagent Addition: Add anhydrous 1,4-dioxane (e.g., 5 mL) via syringe. To this solution, add bromobenzene (e.g., 58 mg, 0.37 mmol) followed by tetrakis(triphenylphosphine)palladium(0) (e.g., 18 mg, 0.016 mmol).
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir under argon. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as diethyl ether.
-
Purification: To remove the tin byproducts, wash the organic solution with a saturated aqueous solution of potassium fluoride (KF). This will precipitate tributyltin fluoride, which can be removed by filtration through a pad of Celite. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Isolation: Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Quantitative Data
The following table summarizes typical reaction conditions and yields for Stille cross-coupling reactions involving organotributylstannanes. These examples serve as a guide for reaction optimization.
| Organostannane | Electrophile | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| (S)-Tributylstannyl[D1]methanol | Bromobenzene | Pd(PPh₃)₄ (5) | - | 1,4-Dioxane | 80 | - | 38 | [1] |
| (R/S)-Tributylstannyl[D1]methyl benzoate | Benzoyl chloride | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | Toluene | 110 | 16 | - | [1] |
| 2-(Tributylstannyl)tellurophene | Iodobenzene | Pd(PPh₃)₄ (5) | - | DMF | 80 | 12 | 85 | |
| Vinyltributylstannane | Aryl Iodide | PdCl₂(PPh₃)₂ (2) | - | Toluene | 100 | 16 | 70-95 | General |
| Aryltributylstannane | Vinyl Triflate | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | THF | 60 | 12 | 80-98 | General |
Note: Yields are highly substrate-dependent and the conditions provided are representative. Optimization of catalyst, ligand, solvent, and temperature is often necessary for specific applications.
Conclusion
This compound and related organotributylstannanes are highly effective reagents for the construction of complex organic molecules via the Stille cross-coupling reaction. The mild reaction conditions and high functional group tolerance make this methodology particularly attractive for the synthesis of natural products and pharmaceutically relevant compounds. The protocols and data presented herein provide a foundation for researchers to successfully implement these powerful synthetic tools in their own research endeavors. Careful handling and purification procedures are essential due to the toxicity of organotin compounds.
References
- 1. On the Configurational Stability of Chiral Heteroatom-Substituted [D1]Methylpalladium Complexes as Intermediates of Stille and Suzuki–Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dc.narpm.org [dc.narpm.org]
- 3. researchgate.net [researchgate.net]
- 4. Simplified Preparation of Trialkylvinylsilanes via the Silyl-Heck Reaction Utilizing a Second Generation Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Tributylstannyltrimethylsilane Stille Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Stille coupling reactions involving tributylstannyltrimethylsilane.
Troubleshooting Guide
Low yields in Stille coupling reactions can arise from a variety of factors. This guide addresses common issues in a question-and-answer format to help you diagnose and resolve problems in your experiments.
Q1: My Stille coupling reaction is showing low to no conversion of my starting materials. What are the likely causes and how can I improve the yield?
A1: Low conversion is a frequent issue and can often be traced back to several key factors:
-
Catalyst Activity: The palladium catalyst is the heart of the reaction. Its activity can be compromised by impurities or improper handling.
-
Troubleshooting:
-
Use a high-purity, active palladium source. Pd(PPh₃)₄ and Pd₂(dba)₃ are common choices.[1]
-
Ensure anaerobic conditions. The Pd(0) catalyst is sensitive to oxygen. Degas your solvent and run the reaction under an inert atmosphere (e.g., argon or nitrogen).[2] The formation of palladium black is an indicator of catalyst decomposition.
-
Consider catalyst loading. While typically in the 1-5 mol% range, optimizing the catalyst concentration for your specific substrates may be necessary.
-
-
-
Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle.
-
Troubleshooting:
-
Electron-rich and bulky phosphine ligands often accelerate the reaction.[3] Consider ligands such as tri(2-furyl)phosphine (TFP) or triphenylarsine (AsPh₃), which have been shown to provide large rate accelerations.[1]
-
For challenging substrates, more specialized ligands like Buchwald's phosphine ligands may be beneficial.
-
-
-
Reaction Conditions: Temperature and solvent can significantly impact the reaction rate and yield.
-
Troubleshooting:
-
-
Substrate Reactivity: The nature of your organic electrophile (e.g., aryl halide or triflate) is a key determinant of reactivity.
-
Troubleshooting:
-
Reactivity order: I > Br > OTf > Cl.[5] If you are using a less reactive electrophile like an aryl chloride, you may need more forcing conditions or a specialized catalyst system.
-
-
Q2: I am observing a significant amount of homocoupling of my this compound reagent. How can I minimize this side reaction?
A2: Homocoupling of the organostannane is a common side reaction that consumes your reagent and reduces the yield of the desired product.[5]
-
Troubleshooting:
-
Control stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the organostannane. A large excess can promote homocoupling.
-
Use a Pd(0) precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ may reduce homocoupling compared to in situ reduction of a Pd(II) salt.
-
Additives: The addition of certain additives can suppress homocoupling.
-
Q3: I have a complex substrate with multiple reactive sites. How can I improve the chemoselectivity of the Stille coupling?
A3: Achieving high chemoselectivity can be challenging. The choice of reaction conditions can significantly influence which functional group reacts.
-
Troubleshooting:
-
Leaving Group: The inherent reactivity difference between leaving groups can be exploited. For example, an aryl iodide will typically react in preference to an aryl bromide or triflate.
-
Additives: Additives like lithium chloride (LiCl) can influence chemoselectivity. For instance, in the presence of LiCl, coupling at a C-OTf bond can be favored over a C-Br bond.[4]
-
Q4: My reaction seems to stall before completion. What could be causing this?
A4: Reaction stalling can be due to catalyst deactivation or inhibition.
-
Troubleshooting:
-
Ensure anhydrous conditions: Water can lead to protodestannylation of your organostannane, effectively quenching the reaction. Use anhydrous solvents and reagents.
-
Purity of reagents: Impurities in your starting materials or solvents can poison the catalyst. Ensure all components are of high purity.
-
Ligand degradation: Some phosphine ligands can degrade at high temperatures over long reaction times.
-
Frequently Asked Questions (FAQs)
Q5: What is the role of additives like copper(I) iodide (CuI) and cesium fluoride (CsF) in the Stille coupling?
A5: Additives can have a profound impact on the rate and efficiency of Stille couplings.
-
Copper(I) Iodide (CuI): CuI is a widely used co-catalyst that can dramatically accelerate the rate-limiting transmetalation step.[6] The exact mechanism is debated but may involve the formation of a more reactive organocopper intermediate or scavenging of inhibitory byproducts.
-
Cesium Fluoride (CsF): Fluoride ions can activate the organostannane by forming a hypervalent tin species, which is believed to undergo transmetalation more rapidly.[4]
Q6: How do I remove the toxic tributyltin byproducts from my reaction mixture?
A6: The removal of organotin byproducts is a critical and often challenging aspect of the Stille coupling. Several methods are available:
-
Aqueous Potassium Fluoride (KF) Wash: This is the most common method. The fluoride ions react with the tributyltin species to form insoluble tributyltin fluoride, which can be removed by filtration.[7]
-
Flash Chromatography:
-
DIBAL-H Reduction: In some cases, reduction with diisobutylaluminium hydride (DIBAL-H) can convert the tin halides to less polar species that are easier to separate.
Q7: What is the typical stoichiometry of reagents used in a Stille coupling?
A7: A general starting point is to use the limiting reagent (often the organic electrophile) as 1.0 equivalent and the this compound at a slight excess of 1.1 to 1.2 equivalents. The palladium catalyst is typically used in the range of 1-5 mol%.
Data Presentation
The following tables summarize typical reaction conditions and yields for Stille coupling reactions. Note that optimal conditions will vary depending on the specific substrates used.
Table 1: Effect of Ligand and Additives on Yield
| Electrophile | Organostannane | Catalyst (mol%) | Ligand | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aryl Iodide | Aryl Stannane | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3.5) | CsF | Dioxane | 110 | - | 97 |
| Aryl Bromide | Aryl Stannane | PdCl₂(PPh₃)₂ (2) | - | LiCl (3) | DMF | 24 | - | - |
| Enol Triflate | Vinyl Stannane | Pd(dppf)Cl₂ (10) | - | CuI (0.1), LiCl (5.3) | DMF | 40 | 60 | 87 |
Table 2: General Protocol Yields
| Electrophile Type | Organostannane Type | Typical Yield Range (%) |
| Aryl Iodide | Aryl Stannane | 80-95 |
| Aryl Bromide | Aryl Stannane | 70-90 |
| Aryl Triflate | Aryl Stannane | 60-85 |
| Acyl Chloride | Alkyl Stannane | 76-99[5] |
Experimental Protocols
Protocol 1: General Procedure for Stille Coupling of an Aryl Bromide with this compound
This is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Anhydrous and degassed toluene (10 mL)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl bromide and Pd(PPh₃)₄.
-
Add the degassed toluene via syringe.
-
Add the this compound via syringe.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether and wash with a saturated aqueous solution of KF three times.
-
Filter the mixture through a pad of Celite to remove the precipitated tin fluoride.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Stille Coupling with Copper(I) Iodide Co-catalyst
Materials:
-
Aryl iodide (1.0 mmol, 1.0 equiv)
-
This compound (1.1 mmol, 1.1 equiv)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
Tri(2-furyl)phosphine (TFP) (0.06 mmol, 6 mol%)
-
CuI (0.1 mmol, 10 mol%)
-
Anhydrous and degassed DMF (8 mL)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl iodide, Pd₂(dba)₃, TFP, and CuI.
-
Add the degassed DMF via syringe.
-
Add the this compound via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Workup and purification are similar to Protocol 1.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in Stille coupling.
Caption: The catalytic cycle of the Stille coupling reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. organicreactions.org [organicreactions.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Removal of Tributyltin Byproducts
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) concerning the removal of tributyltin byproducts from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common tributyltin byproducts encountered in reactions like the Stille coupling?
The most prevalent tributyltin byproducts include tributyltin halides (e.g., Bu₃SnCl, Bu₃SnBr), hexabutylditin (Bu₃SnSnBu₃), and unreacted tributyltin reagents.[1][2] These byproducts are known for their toxicity, which necessitates their thorough removal from the final product, especially for applications in drug discovery and materials science where purity is critical.[2][3]
Q2: I performed an aqueous potassium fluoride (KF) wash, but my product is still contaminated with tin residues. What could be the problem?
Several factors can lead to incomplete removal of tin byproducts using a KF wash:
-
Insufficient Contact Time or Agitation: For the precipitation of tributyltin fluoride (Bu₃SnF) to be effective, vigorous stirring of the biphasic mixture for at least one hour is recommended.[2][3]
-
Formation of a Precipitate at the Interface: A solid precipitate of Bu₃SnF can form at the interface between the organic and aqueous layers, which can trap the desired product and hinder efficient separation.[1][2] Filtering the entire mixture through a pad of Celite can resolve this issue.[1][2][4]
-
Presence of Non-Halide Tin Byproducts: If your reaction mixture contains significant amounts of tributyltin hydride (Bu₃SnH) or hexabutylditin (Bu₃SnSnBu₃), a preliminary treatment with iodine (I₂) can convert them to tributyltin iodide (Bu₃SnI), which is more readily removed by the subsequent KF wash.[2][4]
Q3: Are there any non-aqueous methods available for removing tributyltin byproducts, especially if my product is water-sensitive?
Yes, several non-aqueous methods are effective for removing tin residues:
-
Flash Chromatography with Triethylamine-Treated Silica Gel: Filtering the crude reaction mixture through a plug of silica gel that has been pre-treated with an eluent containing 2-5% triethylamine is a rapid and effective method.[2][4][5]
-
Chromatography with Potassium Carbonate-Treated Silica Gel: Utilizing a stationary phase composed of 10% w/w anhydrous potassium carbonate mixed with silica gel for column chromatography has been demonstrated to reduce organotin impurities to levels below 15 ppm.[1][3]
-
Tin Scavengers: Solid-supported reagents, known as tin scavengers, are functionalized to selectively bind with organotin compounds. The crude reaction mixture is stirred with the scavenger, which is subsequently removed by simple filtration, leaving a purified product solution.[2]
Q4: How can I effectively purify a solid product from organotin contaminants?
For solid products, recrystallization is often a highly effective purification technique. Slurrying the crude solid in a suitable solvent, such as methyl tert-butyl ether (MTBE), followed by filtration and subsequent recrystallization can significantly decrease tin contamination.[1]
Q5: What strategies can be employed to minimize the formation of tributyltin byproducts from the outset?
A highly effective strategy is to use a catalytic amount of the organotin reagent in the Stille reaction.[2][6] This approach relies on the in situ regeneration of the active organostannane from the tin byproduct, which is particularly beneficial for large-scale reactions where managing stoichiometric amounts of tin waste is a significant challenge.[2][6]
Troubleshooting Guides
Issue 1: Persistent Tin Contamination After Aqueous KF Wash
| Symptom | Possible Cause | Troubleshooting Step |
| Tin residues are detected by NMR or LC-MS analysis after a standard KF wash. | Inadequate stirring or insufficient reaction time. | Increase the stirring time to a minimum of 1-2 hours and ensure vigorous mixing of the biphasic solution.[2][3] |
| A solid precipitate forms at the organic/aqueous interface, making separation difficult. | Formation of insoluble tributyltin fluoride (Bu₃SnF). | After the wash, filter the entire biphasic mixture through a pad of Celite before separating the layers.[1][2][4] |
| The product contains non-halide tin byproducts like R₃SnH or R₃Sn-SnR₃. | The KF wash is less effective against these specific byproducts. | Before the KF wash, pretreat the reaction mixture with iodine (I₂) to convert these byproducts to the more easily removable tin halide.[2][4] |
Issue 2: Low Product Yield After Purification
| Symptom | Possible Cause | Troubleshooting Step |
| Significant loss of product after aqueous workup and filtration through Celite. | The product may be adsorbing to the precipitated tin fluoride or the Celite. | Thoroughly wash the filter cake with the organic solvent used for the extraction to recover any adsorbed product.[2] |
| Low yield after flash chromatography on silica gel. | The product may be unstable on silica gel or bind irreversibly. | Deactivate the silica gel by using an eluent containing triethylamine. Alternatively, consider using a less acidic stationary phase like alumina.[2] |
Data Presentation: Efficiency of Tributyltin Removal Methods
The following table provides a summary of the effectiveness of various methods for the removal of organotin residues.
| Method | Reported Efficiency | Key Advantages | Considerations |
| Aqueous KF Wash | Variable, can be improved with Celite filtration. | Inexpensive and straightforward. | May lead to emulsions; less effective for non-halide tin byproducts.[1][4] |
| Chromatography on 10% K₂CO₃/Silica Gel | Reduces tin impurities to <15 ppm.[1][3] | High efficiency, suitable for a range of tin byproducts. | Requires column chromatography setup.[1] |
| Chromatography on Silica Gel with ~2-5% Triethylamine | Highly effective for removing Bu₃SnX byproducts.[4][5] | Faster than aqueous KF wash. | Requires handling of triethylamine.[4] |
| Acidic Extraction (e.g., 5% oxalic acid) | Selectively extracts organotin compounds into the aqueous phase.[1] | Avoids the use of fluoride. | Product must be stable to acidic conditions. |
| Silica-Based Tin Scavengers | Can achieve complete removal of residual tin and palladium.[2] | High selectivity, avoids aqueous workups. | Higher cost compared to traditional methods. |
Experimental Protocols
Protocol 1: Aqueous Potassium Fluoride (KF) Wash with Celite Filtration
-
Reaction Quenching: Once the reaction is complete, cool the mixture to room temperature.
-
Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of KF (a 1M solution can also be used).[2][4] Vigorously shake the funnel for at least one minute and repeat the wash 2-3 times.[2][4]
-
Precipitate Removal: If a solid precipitate forms, filter the entire biphasic mixture through a pad of Celite.[1][2] Wash the Celite pad with the organic solvent.
-
Separation and Drying: Separate the organic layer, wash it with brine, and then dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Protocol 2: Flash Chromatography with Triethylamine-Treated Silica Gel
-
Eluent Preparation: Prepare the desired eluent for flash chromatography and add 2-5% triethylamine.
-
Column Packing: Pack a chromatography column with silica gel using the triethylamine-containing eluent.
-
Sample Loading: Concentrate the crude reaction mixture and adsorb it onto a small amount of silica gel. Carefully load the dried sample onto the top of the column.
-
Elution: Elute the column with the prepared eluent, collecting fractions and monitoring the separation by TLC or LC-MS to isolate the purified product.[2]
Visualizations
Caption: Workflow for organotin removal using aqueous KF.
Caption: Workflow for organotin removal via chromatography.
References
Technical Support Center: Tributylstannyltrimethylsilane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving Tributylstannyltrimethylsilane (Bu₃SnSiMe₃). Our goal is to help you mitigate side reactions and optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is an organometallic reagent featuring a tin-silicon bond. It is primarily used as a synthetic equivalent of the trimethylsilyl anion (Me₃Si⁻) in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction, to introduce a trimethylsilyl group onto various organic scaffolds. This is particularly useful in the synthesis of vinylsilanes and arylsilanes, which are versatile intermediates in organic synthesis.
Q2: What are the most common side reactions observed when using this compound?
The most prevalent side reactions are similar to those seen with other organostannanes in Stille coupling:
-
Homocoupling: The dimerization of the organostannane reagent (Bu₃SnSiMe₃) to form hexabutyldistannane and bis(trimethylsilyl)acetylene (if applicable in the reaction context) or the homocoupling of the organic electrophile. This side reaction is often promoted by the presence of oxygen.[1][2]
-
Protodestannylation: The cleavage of the C-Sn bond by a proton source, leading to the formation of an undesired des-stannylated byproduct and tributyltin hydride.[3] This is a significant issue when working with vinylstannanes.[3]
-
Si-Sn Bond Cleavage: While less commonly reported as a major side reaction under standard Stille conditions, the cleavage of the silicon-tin bond is a potential pathway that can lead to the formation of byproducts derived from the tributylstannyl moiety.[4]
Q3: How can I minimize homocoupling of this compound?
To suppress the homocoupling side reaction, it is crucial to maintain an inert atmosphere throughout the reaction setup and execution.[1]
-
Degassing Solvents: Thoroughly degas all solvents by methods such as freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of argon or nitrogen using Schlenk techniques or a glovebox.
-
Catalyst Choice: While Pd(0) catalysts are necessary for the catalytic cycle, starting with a Pd(II) precatalyst can sometimes lead to an induction period where homocoupling may be more prevalent. Using a well-defined Pd(0) source can sometimes mitigate this.
Q4: What are the best practices to avoid protodestannylation?
Protodestannylation is often acid-catalyzed. Therefore, minimizing acidic impurities and controlling the reaction environment are key.
-
Anhydrous Conditions: Use rigorously dried solvents and glassware to eliminate water, which can act as a proton source.
-
Base Additives: The addition of a non-nucleophilic base can scavenge trace amounts of acid. However, the choice of base must be compatible with the substrates and catalyst system.
-
Purification: During purification, prolonged exposure to silica gel can sometimes lead to protodestannylation of acid-sensitive substrates.[3] Consider using neutral or basic alumina for chromatography, or minimize the contact time with silica gel.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Silylated Product
| Possible Cause | Recommended Solutions |
| Inefficient Transmetalation | The transfer of the trimethylsilyl group from tin to palladium is often the rate-limiting step.[5] Additives like copper(I) iodide (CuI) or lithium chloride (LiCl) can accelerate this step.[6] |
| Catalyst Inactivation | The palladium catalyst may have decomposed (formation of palladium black). Ensure rigorous exclusion of oxygen. The choice of ligand can also impact catalyst stability and activity. |
| Poor Quality Reagent | The this compound may have degraded. It is advisable to use freshly purified reagent. |
| Suboptimal Reaction Temperature | Stille reactions are often sensitive to temperature. If the reaction is sluggish, a modest increase in temperature may be beneficial. Conversely, if side reactions dominate, lowering the temperature could improve selectivity. |
Issue 2: Presence of Significant Amounts of Homocoupled Byproducts
| Possible Cause | Recommended Solutions |
| Oxygen Contamination | The presence of oxygen is a primary driver for homocoupling.[1][2] Improve degassing procedures for solvents and ensure a leak-free reaction setup under a positive pressure of inert gas. |
| Palladium(II) Precatalyst | Some Pd(II) precatalysts can promote homocoupling during the initial stages of the reaction. Consider using a Pd(0) source directly, such as Pd(PPh₃)₄. |
Issue 3: Formation of Protodestannylated Byproducts
| Possible Cause | Recommended Solutions |
| Acidic Impurities | Trace amounts of acid in the solvent, on glassware, or in the starting materials can cause protodestannylation. Use freshly distilled and degassed solvents and acid-free glassware. |
| Moisture | Water can act as a proton source. Ensure all reagents and solvents are anhydrous. |
| Acidic Workup or Purification | Avoid acidic conditions during the reaction workup. For chromatography, consider using deactivated silica gel, basic alumina, or a non-polar solvent system to minimize product decomposition on the stationary phase.[3] |
Quantitative Data Summary
The following table summarizes the effect of additives on the yield of a model Stille coupling reaction between an aryl halide and this compound.
| Aryl Halide | Additive | Yield (%) | Reference |
| 4-Iodoanisole | None | 65 | Hypothetical Data |
| 4-Iodoanisole | CuI (0.2 eq) | 85 | Hypothetical Data |
| 4-Iodoanisole | LiCl (2.0 eq) | 78 | Hypothetical Data |
| 4-Iodoanisole | CuI (0.2 eq) + LiCl (2.0 eq) | 92 | Hypothetical Data |
| 4-Bromoanisole | None | 45 | Hypothetical Data |
| 4-Bromoanisole | CuI (0.2 eq) | 75 | Hypothetical Data |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual yields will vary depending on the specific substrates, reaction conditions, and catalyst system used.
Experimental Protocols
General Protocol for a Silyl-Stille Cross-Coupling Reaction
This protocol provides a general guideline for the palladium-catalyzed cross-coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Anhydrous and degassed solvent (e.g., Toluene or Dioxane, 5 mL)
-
Additive (optional, e.g., CuI, 0.2 mmol, 20 mol%)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, palladium catalyst, and any solid additives.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the this compound via syringe.
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF). A white precipitate of tributyltin fluoride will form.
-
Filter the mixture through a pad of Celite to remove the precipitate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Reaction Pathways
To aid in understanding the chemical transformations, the following diagrams illustrate the key reaction pathways and potential side reactions.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Caption: Homocoupling side reaction of this compound.
Caption: A logical troubleshooting workflow for silyl-Stille reactions.
References
Technical Support Center: Optimizing Catalyst Loading for Tributylstannyltrimethylsilane Reactions
Welcome to the technical support center for optimizing catalyst loading in reactions involving Tributylstannyltrimethylsilane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and enhancing experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a Stille coupling reaction with this compound?
A typical starting point for palladium-catalyzed Stille cross-coupling reactions is in the range of 1-5 mol% of the palladium source.[1] For initial screening, a concentration of 2 mol% is often a reasonable starting point. However, some systems, particularly those with highly active catalysts and ligands, have demonstrated success with loadings as low as 0.2 mol%.
Q2: My reaction is proceeding very slowly or appears incomplete. What are the primary factors to investigate?
Slow or incomplete reactions are common issues that can often be resolved by systematically evaluating several parameters:
-
Insufficient Catalyst Loading: The catalyst concentration may be too low to achieve a reasonable reaction rate. While higher loadings can increase rates, they may also lead to unwanted side reactions. It is crucial to perform an optimization screen to find the proper balance.
-
Catalyst Deactivation: The active Pd(0) catalyst can decompose and agglomerate, often indicated by the formation of palladium black. This can be mitigated by using more robust ligands or adding a slight excess of the ligand relative to the palladium source.
-
Reaction Temperature: The reaction may require a higher temperature to proceed at an acceptable rate. A temperature screen is often a valuable optimization step.
-
Solvent and Reagent Purity: Impurities in the reagents or solvents, including the presence of water or oxygen, can inhibit the catalytic cycle. Ensure all materials are of high purity and that the reaction is performed under an inert atmosphere.
Q3: I am observing a low yield of my desired product. What are the common causes and how can I troubleshoot this?
Low yields can stem from several factors beyond an incomplete reaction. A primary concern is the occurrence of side reactions:
-
Homocoupling: The most common side reaction in Stille couplings is the homocoupling of the organostannane reagent to form a dimer (in this case, Me3Si-SiMe3 and Bu3Sn-SnBu3).[2][3] This can be promoted by the presence of oxygen, so ensuring an inert atmosphere is critical.
-
Protodestannylation: The cleavage of the C-Sn bond by a proton source can occur, especially in the presence of moisture or protic solvents. Using anhydrous reagents and solvents is essential to minimize this side reaction.
If side products are observed, adjusting the catalyst loading can be a useful strategy. In some cases, a lower catalyst loading can reduce the rate of side reactions relative to the desired cross-coupling.
Q4: Can I reduce the catalyst loading to make my process more cost-effective?
Yes, reducing catalyst loading is a primary goal in process development. Once a reliable reaction with a good yield is established, you can systematically screen for lower catalyst concentrations. This can be achieved by:
-
Systematic Reduction: Gradually decrease the catalyst loading (e.g., from 2 mol% to 1 mol%, then 0.5 mol%, etc.) while carefully monitoring the reaction yield and time.
-
Ligand Optimization: The use of specialized, electron-rich, and bulky phosphine ligands can significantly enhance catalyst activity, allowing for lower loadings.
-
Use of Additives: Additives such as copper(I) iodide (CuI) can accelerate the rate-limiting transmetalation step, which may allow for a reduction in the palladium catalyst loading.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution(s) |
| Low or No Conversion | Insufficient catalyst loading. | Increase catalyst loading in increments (e.g., from 1 mol% to 2 mol%, then 5 mol%). |
| Catalyst deactivation (palladium black observed). | Use a more robust ligand, or add a slight excess of ligand. Ensure the reaction is under an inert atmosphere. | |
| Low reaction temperature. | Increase the reaction temperature. | |
| Impure reagents or solvents. | Use purified reagents and anhydrous, degassed solvents. | |
| Low Yield with Side Products | Homocoupling of the organostannane. | Ensure the reaction is rigorously degassed and maintained under an inert atmosphere. A change in ligand or solvent may also be beneficial. |
| Protodestannylation. | Use anhydrous solvents and reagents. | |
| Reaction Stalls | Catalyst deactivation over time. | Consider a second addition of the catalyst partway through the reaction. |
| Product inhibition. | Try running the reaction at a lower concentration. |
Data Presentation
The following tables provide representative data for catalyst and ligand optimization in Stille coupling reactions of vinylstannanes, which can serve as a guide for optimizing reactions with this compound.
Table 1: Catalyst Optimization for the Stille Coupling of a Vinylstannane with an Aryl Bromide [5]
| Entry | Palladium Source (mol%) | Ligand (mol%) | Conversion (Time / Temp) | Approx. Purity |
| 1 | Pd(OAc)₂ (0.25) | PPh₃ (1.25) | 100% (24 h / 60 °C) | 5% |
| 2 | Pd(OAc)₂ (0.25) | Ligand 13 (1.25) | ~100% (24 h / 60 °C) | 30% |
| 3 | Pd(OAc)₂ (0.25) | Ligand 14 (1.25) | 100% (28 h / 60 °C) | 50% |
| 4 | Pd(OAc)₂ (0.25) | Ligand 15 (1.25) | 100% (28 h / 60 °C) | 50% |
| 5 | Pd(OAc)₂ (0.25) | Ligand 16 (1.25) | 100% (28 h / 60 °C) | 20% |
| 6 | Pd(OAc)₂ (0.25) | Ligand 18 (1.25) | 100% (28 h / 60 °C) | 20% |
Note: Ligand numbers refer to the structures in the cited source. This table illustrates the significant impact of ligand choice on product purity, even at a constant, low catalyst loading.
Table 2: Catalyst System Optimization for the Stille Coupling of a Vinylstannane with an Aryl Iodide [5]
| Entry | Palladium Source (mol%) | Ligand (mol%) | Conversion (Time / Temp) | Approx. Purity |
| 1 | Pd(OAc)₂ (0.25) | Ligand 14 (1.25) | 100% (6 h / 60 °C) | 97% |
| 2 | Pd(OAc)₂ (0.25) | Ligand 13 (1.25) | 100% (8 h / 60 °C) | 95% |
| 3 | Catalyst 32 (0.25) | - | 100% (8 h / 60 °C) | 94% |
Note: Catalyst 32 is a pre-formed catalyst described in the cited source. This table demonstrates how different catalyst/ligand systems can affect reaction time and purity.
Experimental Protocols
Detailed Protocol for Catalyst Loading Optimization
This protocol outlines a general method for determining the optimal palladium catalyst loading for the Stille coupling of this compound with an aryl halide.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃)
-
Ligand (if required, e.g., PPh₃, AsPh₃)
-
Anhydrous, degassed solvent (e.g., toluene, THF, or DMF)
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Inert gas (Argon or Nitrogen)
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Reaction vessels (e.g., Schlenk tubes or microwave vials)
Procedure:
-
Preparation of Reaction Vessels: In a glovebox or under a stream of inert gas, add the aryl halide (e.g., 0.5 mmol) to a series of clean, dry reaction vessels equipped with stir bars.
-
Catalyst/Ligand Addition:
-
Prepare a stock solution of the palladium catalyst and ligand (if used) in the chosen anhydrous, degassed solvent. This allows for more accurate dispensing of small quantities.
-
Add the calculated volume of the catalyst stock solution to each vessel to achieve the desired catalyst loadings (e.g., 5 mol%, 2 mol%, 1 mol%, 0.5 mol%, 0.1 mol%).
-
-
Reagent Addition: Under an inert atmosphere, add the anhydrous, degassed solvent to each vessel to achieve the desired reaction concentration (e.g., 0.1 M). Then, add the this compound via syringe.
-
Reaction Execution: Seal the vessels and place them in a temperature-controlled heating block or oil bath. Stir the reactions at the desired temperature (e.g., 80-110 °C).
-
Monitoring and Analysis:
-
At regular intervals (e.g., 1, 2, 4, 8, 24 hours), carefully take a small aliquot from each reaction mixture.
-
Quench the aliquot by passing it through a small plug of silica gel with a suitable solvent (e.g., diethyl ether).
-
Analyze the quenched sample by GC, LC-MS, or ¹H NMR to determine the conversion rate.
-
-
Work-up and Purification: Once a reaction is deemed complete, cool the mixture to room temperature. Concentrate the mixture in vacuo and purify the residue by flash column chromatography on silica gel to isolate the product.
-
Analysis: Compare the rate of conversion and the isolated yield for each catalyst loading to determine the optimal conditions that balance reaction time, yield, and cost.
Mandatory Visualizations
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Caption: Troubleshooting workflow for optimizing reaction outcomes.
References
Navigating the Nuances of Solvent Selection for Tributylstannyltrimethylsilane Reactions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The efficiency of reactions involving Tributylstannyltrimethylsilane, a versatile reagent in organic synthesis, is profoundly influenced by the choice of solvent. This technical support center provides a comprehensive guide to understanding and optimizing solvent effects for your experiments. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance your reaction yields and minimize undesirable side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents used for reactions with this compound, and how do they generally compare?
A1: The most frequently employed solvents for palladium-catalyzed cross-coupling reactions (Stille coupling) involving this compound are anhydrous and degassed polar aprotic solvents and non-polar aromatic hydrocarbons. Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), and toluene are the most common choices.
-
Toluene: A non-polar solvent, often favored for its ability to facilitate the reductive elimination step of the catalytic cycle. It is particularly useful in reactions with sterically demanding substrates.
-
Tetrahydrofuran (THF): A polar aprotic solvent that is a good general-purpose choice for Stille couplings. It effectively dissolves the organometallic reagents and the palladium catalyst.
-
N,N-Dimethylformamide (DMF): A highly polar aprotic solvent that can accelerate the rate of Stille couplings, particularly the transmetalation step. However, its high boiling point can sometimes lead to side reactions if not carefully controlled.
Q2: My Stille coupling reaction with this compound is giving a low yield. Could the solvent be the issue?
A2: Absolutely. An inappropriate solvent is a common culprit for low yields in Stille coupling reactions. Consider the following:
-
Solvent Polarity: The polarity of the solvent can significantly impact the stability of the catalytic intermediates. A solvent that is too polar might overly stabilize the palladium complex, hindering subsequent steps. Conversely, a non-polar solvent might not adequately solubilize the reactants.
-
Moisture and Oxygen: this compound and the palladium catalysts used in Stille coupling are sensitive to moisture and oxygen. Ensure your solvent is thoroughly dried and degassed before use.
-
Reaction Temperature: The optimal reaction temperature is often solvent-dependent. For lower-boiling solvents like THF, reactions may need to be run under reflux, while higher-boiling solvents like DMF or toluene allow for a wider range of temperatures.
Q3: I am observing significant homocoupling of my this compound reagent. How can solvent choice help mitigate this?
A3: Homocoupling is a common side reaction in Stille coupling. While ligand and catalyst choice are primary factors, the solvent can play a role. In some cases, less polar solvents like toluene or dioxane can disfavor the side reactions that lead to homocoupling compared to highly polar solvents like DMF.
Troubleshooting Guide
| Issue | Potential Solvent-Related Cause | Troubleshooting Steps |
| Low or No Product Yield | - Inadequate solubility of reactants or catalyst.- Solvent not sufficiently dry or degassed.- Suboptimal solvent polarity for the specific substrates. | - Screen a range of solvents with varying polarities (e.g., Toluene, THF, DMF).- Ensure rigorous drying and degassing of the chosen solvent.- Consider using a co-solvent to improve solubility. |
| Slow Reaction Rate | - Solvent polarity is not optimal for the rate-determining step (often transmetalation). | - Switch to a more polar aprotic solvent like DMF to potentially accelerate the reaction.- Be mindful that increasing polarity can sometimes favor side reactions. |
| Formation of Side Products (e.g., Homocoupling) | - High reaction temperatures in high-boiling point solvents.- Solvent promoting side reactions. | - Attempt the reaction in a lower-boiling solvent at reflux.- Screen less polar solvents such as toluene or dioxane. |
| Difficulty in Product Purification | - High-boiling point solvent (e.g., DMF) is difficult to remove completely. | - If possible, use a lower-boiling solvent like THF or Toluene.- If DMF is necessary, perform a thorough aqueous workup to remove it. |
Data Presentation: Solvent Effects on Stille Coupling
The following table summarizes the effect of different solvents on the yield of the Stille coupling reaction between an aryl bromide and a generic organostannane. While specific data for this compound is not extensively published in a comparative format, this data for a similar reaction provides a general guideline for solvent selection.
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Typical Reaction Yield (%) | Notes |
| Toluene | 2.4 | 111 | 75-90 | Good for a wide range of substrates. |
| Tetrahydrofuran (THF) | 7.6 | 66 | 70-85 | Common starting point for optimization. |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | 80-95 | Can significantly increase reaction rates, but may require careful temperature control. |
| Dioxane | 2.2 | 101 | 70-85 | A less polar alternative to THF. |
| Acetonitrile | 37.5 | 82 | 60-75 | Less commonly used, but can be effective for certain substrates. |
Note: Yields are illustrative and can vary significantly based on the specific substrates, catalyst, ligand, and reaction conditions.
Experimental Protocols
General Protocol for a Palladium-Catalyzed Stille Cross-Coupling Reaction
This protocol provides a general guideline and may require optimization for specific substrates and solvents.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Anhydrous and degassed solvent (e.g., Toluene, THF, or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide and the palladium catalyst.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the mixture for a few minutes to ensure dissolution.
-
Add the this compound dropwise to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically between 60-120 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts. The formation of insoluble organotin fluorides facilitates their removal by filtration.
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Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Stille Coupling Workflow
The following diagram illustrates the key steps in a typical Stille coupling experiment.
The following diagram illustrates the catalytic cycle of the Stille reaction.
How to prevent homocoupling in Stille reactions with Tributylstannyltrimethylsilane
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Tributylstannyltrimethylsilane in Stille cross-coupling reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize homocoupling and other side reactions, ensuring the successful synthesis of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Stille reaction, and why is it a problem?
A1: Homocoupling is a common side reaction in Stille coupling where two molecules of the organostannane reagent (in this case, this compound) react with each other to form a dimer (Me3Si-SiMe3), or two molecules of the organic electrophile couple.[1][2] This is problematic as it consumes the starting materials, reduces the yield of the desired cross-coupled product, and complicates the purification process.
Q2: What are the primary causes of homocoupling in Stille reactions?
A2: Homocoupling can be initiated through two main pathways.[1] The first involves the reaction of two equivalents of the organostannane with the Pd(II) precatalyst before the catalytic cycle begins. The second is a radical process that can be initiated by the Pd(0) catalyst.[1]
Q3: How does this compound differ from other organostannanes in Stille reactions?
A3: this compound is used to introduce a trimethylsilyl (TMS) group onto a molecule. The bulky nature of the tributyltin and trimethylsilyl groups can influence the rate of transmetalation, a key step in the Stille catalytic cycle. While generally stable, the reactivity of the Sn-Si bond needs to be carefully managed to prevent unwanted side reactions.
Q4: Are there any general tips for setting up a Stille reaction to minimize side products?
A4: Yes. It is crucial to ensure an inert atmosphere by thoroughly degassing your solvent and using an inert gas like argon or nitrogen.[3] Using fresh, high-purity reagents and dry solvents is also critical for reproducibility and minimizing side reactions.
Troubleshooting Guides
Issue 1: Significant Formation of Homocoupled Product (Me3Si-SiMe3)
If you are observing a significant amount of the hexamethyldisilane byproduct, consider the following troubleshooting steps. The table below summarizes the key parameters to optimize.
Table 1: Troubleshooting Homocoupling in Stille Reactions of this compound
| Parameter | Recommendation | Rationale |
| Palladium Catalyst | Use a Pd(0) source like Pd(PPh3)4 or Pd2(dba)3. If using a Pd(II) precatalyst (e.g., Pd(OAc)2, PdCl2(PPh3)2), ensure efficient in-situ reduction to Pd(0). | Homocoupling can occur from the reaction of the organostannane with the Pd(II) precatalyst.[1] Starting with a Pd(0) source can minimize this pathway. |
| Ligands | Employ bulky, electron-rich phosphine ligands such as tri(tert-butyl)phosphine (P(t-Bu)3) or tri(o-tolyl)phosphine (P(o-tol)3). | Bulky ligands can accelerate the reductive elimination step (formation of the desired product) and sterically hinder the approach of two organostannane molecules to the palladium center, thus suppressing homocoupling.[4] |
| Additives | Add a copper(I) salt, such as CuI, in catalytic or stoichiometric amounts. Also, consider adding cesium fluoride (CsF). | Copper(I) salts can facilitate the transmetalation step, potentially through the formation of a more reactive organocopper intermediate, which can outcompete the homocoupling pathway.[1][5][6] CsF can also enhance the reaction rate.[5][6][7] |
| Solvent | Use a polar aprotic solvent like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dioxane. | Polar solvents can influence the reaction mechanism and enhance the rate of the desired cross-coupling.[8] However, the optimal solvent should be determined empirically for each specific reaction. |
| Temperature | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. | Lowering the temperature can often suppress side reactions, including homocoupling, by favoring the kinetic product.[9] |
| Reagent Stoichiometry | Use a slight excess (1.1-1.5 equivalents) of this compound. | While a large excess may drive the reaction to completion, it can also increase the likelihood of homocoupling. A modest excess is often a good compromise. |
Experimental Protocols
General Protocol for Minimizing Homocoupling in the Stille Reaction of this compound with an Aryl Bromide
This protocol is a starting point and may require optimization for your specific substrate.
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
Pd(PPh3)4 (0.05 mmol, 5 mol%)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
Cesium fluoride (CsF) (2.0 mmol)
-
Anhydrous and degassed DMF (5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl bromide, Pd(PPh3)4, CuI, and CsF.
-
Add the anhydrous, degassed DMF via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the this compound via syringe.
-
Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 60-80 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with an aqueous solution of KF. Stir vigorously for 1-2 hours to precipitate the tin salts.
-
Filter the mixture through a pad of celite, washing with an organic solvent (e.g., ethyl acetate).
-
Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Visualizing Reaction Pathways and Troubleshooting Logic
Stille Catalytic Cycle and the Origin of Homocoupling
The following diagram illustrates the desired Stille catalytic cycle and the competing homocoupling pathway.
Troubleshooting Workflow for Homocoupling
This workflow provides a logical sequence of steps to address the issue of excessive homocoupling.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Stille Coupling | NROChemistry [nrochemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. uwindsor.ca [uwindsor.ca]
- 9. An efficient low-temperature Stille-Migita cross-coupling reaction for heteroaromatic compounds by Pd-PEPPSI-IPent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products Synthesized with Tributylstannyltrimethylsilane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products synthesized using tributylstannyltrimethylsilane.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts I should expect when using this compound?
When using this compound, the main byproducts of concern are organotin and organosilicon compounds. The most common organotin byproducts include tributyltin halides (e.g., Bu₃SnCl, Bu₃SnBr) and hexaalkylditin (e.g., Bu₃SnSnBu₃). Depending on the reaction conditions, unreacted this compound and its hydrolysis products may also be present. From the silicon side, trimethylsilanol (TMSOH) and hexamethyldisiloxane (TMS₂O) are common byproducts, especially after aqueous workup.
Q2: My trimethylsilyl-containing product seems to be degrading during silica gel chromatography. What is happening and how can I prevent this?
Trimethylsilyl (TMS) ethers are highly labile and can be cleaved under acidic or basic conditions. Standard silica gel is slightly acidic and can cause the hydrolysis of TMS ethers back to the corresponding alcohol during chromatography.[1][2]
To prevent this, you can:
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Neutralize the silica gel: Prepare a slurry of the silica gel with a non-nucleophilic base, such as triethylamine (typically 1-2% in the eluent), before packing the column.[1]
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Use neutral alumina: Alumina is less acidic than silica and can be a good alternative for purifying acid-sensitive compounds.[3]
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Perform a rapid "plug" filtration: If the goal is to remove baseline impurities, a quick filtration through a short plug of deactivated silica or neutral alumina can minimize contact time and degradation.[3]
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Use a less polar eluent system: If possible, using a less polar solvent system can reduce the interaction of your compound with the stationary phase.[1]
Q3: I performed an aqueous potassium fluoride (KF) wash to remove tin byproducts, but I'm still observing tin contamination in my product. What could be the issue?
Several factors can lead to incomplete removal of organotin byproducts with a KF wash:
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Formation of an emulsion or precipitate: A solid precipitate of tributyltin fluoride (Bu₃SnF) can form at the interface of the organic and aqueous layers, trapping the desired product.[1] If this occurs, filtering the entire mixture through a pad of Celite® is recommended.[1]
-
Insufficient mixing or washing: Ensure vigorous shaking of the separatory funnel for at least a minute during each wash and perform multiple washes (2-3 times) with the KF solution.
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pH of the aqueous solution: The efficiency of the precipitation of tin salts can be pH-dependent.
Troubleshooting Guides
Issue 1: Persistent Organotin Contamination After Purification
| Possible Cause | Recommended Solution(s) |
| Incomplete reaction of organotin species. | Treat the reaction mixture with iodine (I₂) to convert unreacted tin hydrides and ditins to tin halides, which are more easily removed by a subsequent KF wash. |
| The chosen purification method is not effective enough for the specific organotin byproduct. | Consider alternative or combined purification strategies. See the table below for a comparison of methods. |
| The product is a solid and co-precipitates with tin salts. | For solid products, recrystallization can be a very effective purification method. Slurrying the crude solid in a suitable solvent like methyl tert-butyl ether (MTBE) before filtration and recrystallization can significantly reduce tin contamination. |
Issue 2: Product Decomposition During Purification
| Possible Cause | Recommended Solution(s) |
| Sensitivity of a functional group (e.g., TMS ether) to the purification conditions. | For acid-sensitive compounds, avoid silica gel chromatography or use deactivated silica/neutral alumina.[1][3] For temperature-sensitive compounds, consider purification at lower temperatures. |
| Thermal decomposition during distillation. | If your product is a liquid, vacuum distillation at a lower temperature may be a suitable purification method. Silylation often increases the volatility of a compound, making it a good candidate for distillation.[3] |
| Hydrolysis during aqueous workup. | For highly labile silyl ethers like TMS, consider a non-aqueous workup if possible. Alternatively, use a more robust silyl protecting group (e.g., TBS, TIPS) in your synthesis.[1] |
Comparison of Purification Techniques for Organotin Removal
| Method | Principle | Reported Efficiency | Advantages | Disadvantages |
| Aqueous KF Wash | Precipitation of insoluble tributyltin fluoride (Bu₃SnF). | Can be effective, but may require multiple washes. | Simple, inexpensive, and widely used. | Can lead to emulsions; efficiency can be variable. |
| Chromatography on K₂CO₃/Silica Gel | Adsorption of organotin impurities on a basic stationary phase. | Can reduce organotin impurities to below 15 ppm. | High efficiency, can be used for a range of products. | Requires column chromatography setup. |
| Chromatography on Silica Gel with Triethylamine | Neutralization of acidic sites on silica gel to prevent product degradation and aid in tin removal. | Effective for many Stille reaction byproducts. | Quick and can be combined with standard column chromatography. | May not be as effective as K₂CO₃/Silica for all tin species. |
| Acidic Extraction | Selective extraction of basic organotin compounds into an acidic aqueous phase (e.g., 5% oxalic acid or dilute HCl). | Can be effective for certain organotin species. | Simple liquid-liquid extraction. | Product must be stable to acidic conditions. |
| Recrystallization | Differential solubility of the product and impurities in a given solvent. | Can be very effective for solid products. | Can yield highly pure crystalline material. | Only applicable to solids; yield may be reduced. |
Experimental Protocols
Protocol 1: Organotin Removal by Aqueous KF Wash
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Dilution: After the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Initial Wash (Optional): Transfer the mixture to a separatory funnel and wash with water or a saturated ammonium chloride solution to remove highly polar impurities.
-
KF Treatment: Wash the organic layer 2-3 times with a 1M aqueous solution of potassium fluoride (KF). Shake the separatory funnel vigorously for at least 1 minute during each wash.
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Precipitate Removal: An insoluble white precipitate of Bu₃SnF may form at the interface. If so, filter the entire mixture through a pad of Celite® to remove the solid.
-
Final Washes: Return the filtrate to the separatory funnel, wash the organic layer with brine, and then dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
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Concentration: Filter off the drying agent and concentrate the organic phase in vacuo to yield the crude product, which can then be further purified if necessary.
Protocol 2: Purification by Chromatography on K₂CO₃/Silica Gel
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Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of powdered anhydrous potassium carbonate with 90g of silica gel (by weight).
-
Column Packing: Dry-pack or prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column.
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Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with an appropriate solvent system to separate the desired product from the immobilized organotin impurities.
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Fraction Collection and Analysis: Collect fractions and analyze them by TLC or another appropriate method to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualizations
Caption: General workflow for purification of synthesized products.
Caption: Troubleshooting decision tree for purification issues.
References
Troubleshooting low conversion rates in silylstannylation reactions
Welcome to the Technical Support Center for silylstannylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during these powerful C-C bond-forming reactions. Below you will find a comprehensive troubleshooting guide in a question-and-answer format, detailed experimental protocols, and data to help you optimize your reactions for high conversion rates and selectivity.
Troubleshooting Guide & FAQs
This section addresses specific problems that may arise during silylstannylation experiments, leading to low conversion rates or undesired side products.
Question 1: My silylstannylation reaction shows low or no conversion of the starting material. What are the potential causes?
Answer:
Low or no conversion in silylstannylation reactions can stem from several factors, primarily related to the quality of reagents and the reaction setup.
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Inactive Catalyst: The palladium catalyst is the heart of the reaction. Its activity can be compromised by:
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Improper Storage: Palladium catalysts, especially in their Pd(0) oxidation state, can be sensitive to air and moisture. Ensure your catalyst has been stored under an inert atmosphere.
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Decomposition: The active catalytic species may decompose if the reaction temperature is too high or if exposed to impurities.
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Incorrect Catalyst Choice: The choice of palladium source and ligands is crucial and substrate-dependent. For instance, in the silylstannylation of fluoroalkylated alkynes, changing the catalyst from Pd(PPh3)2Cl2 to Pd(t-BuNC)2Cl2 can dramatically alter the outcome.[1]
-
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Presence of Moisture or Oxygen: Silylstannylation reagents, particularly the organotin and silylating agents, can be sensitive to moisture and oxygen.
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Inadequate Inert Atmosphere: Ensure all glassware is thoroughly dried and the reaction is conducted under a robust inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.
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Solvent and Reagent Purity: Use anhydrous solvents and ensure the purity of your substrates and reagents. Trace amounts of water can lead to side reactions and catalyst deactivation.
-
-
Sub-optimal Reaction Conditions:
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Temperature: The reaction may require specific temperatures to proceed efficiently. If the temperature is too low, the reaction may be sluggish. Conversely, high temperatures can lead to catalyst decomposition and side product formation.
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time.
-
Question 2: I am observing the formation of multiple products, and the regioselectivity of my silylstannylation is low. How can I improve this?
Answer:
Poor regioselectivity is a common challenge in the silylstannylation of unsymmetrical alkynes and alkenes. The choice of catalyst and ligands plays a pivotal role in directing the addition of the silyl and stannyl groups.
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Ligand Effects: The electronic and steric properties of the ligands on the palladium catalyst are critical for controlling regioselectivity.
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For example, in the silylstannylation of fluoroalkylated internal alkynes, the use of Pd(PPh3)2Cl2 results in one regioisomer, while switching to Pd(t-BuNC)2Cl2 can reverse the selectivity, yielding the opposite regioisomer in high yield.[1] This demonstrates the profound impact of ligand choice on the reaction outcome.
-
-
Catalyst Control: The nature of the metal catalyst itself can influence the regioselectivity of stannylation reactions. While palladium is common for silylstannylation, other metals are used for related transformations like hydrostannylation, where catalyst-controlled Markovnikov or anti-Markovnikov addition is possible.[2]
-
Substrate Sterics and Electronics: The inherent steric and electronic properties of your substrate will also influence the regioselectivity. Bulky substituents may direct the incoming silyl and stannyl groups to the less hindered position.
Question 3: My reaction is sluggish, and I suspect catalyst poisoning. What are common sources of catalyst poisons in silylstannylation reactions?
Answer:
Catalyst poisoning leads to a decrease in the catalyst's activity and can halt the reaction entirely. Common poisons for palladium catalysts include:
-
Sulfur Compounds: Thiols, sulfides, and other sulfur-containing functional groups in your substrate or impurities can irreversibly bind to the palladium center.
-
Phosphorus Compounds: While phosphine ligands are essential, certain phosphorus-containing impurities can act as catalyst poisons.
-
Oxidizing Agents: Unwanted oxidants can convert the active Pd(0) species to inactive Pd(II).
-
Coordinating Solvents or Additives: Solvents or additives that coordinate too strongly to the palladium center can inhibit substrate binding and slow down the catalytic cycle.
To mitigate catalyst poisoning, ensure the high purity of all reagents and solvents, and consider using a catalyst system known to be robust for your specific substrate class.
Data Presentation
The choice of catalyst can have a significant impact on the regioselectivity of the silylstannylation of alkynes. The following table summarizes the effect of different palladium catalysts on the regioselectivity of the silylstannylation of a fluoroalkylated internal alkyne.
| Catalyst | Regioisomer A (%) | Regioisomer B (%) | Total Yield (%) | Reference |
| Pd(PPh3)2Cl2 | 95 | 5 | 92 | [1] |
| Pd(t-BuNC)2Cl2 | 4 | 96 | 89 | [1] |
Table 1: Effect of Palladium Catalyst on the Regioselectivity of Silylstannylation of a Fluoroalkylated Internal Alkyne.
Experimental Protocols
General Considerations for Silylstannylation Reactions:
-
All reactions should be carried out under a positive pressure of an inert gas (argon or nitrogen) using standard Schlenk techniques or in a glovebox.
-
Glassware should be oven-dried or flame-dried under vacuum before use.
-
Solvents should be anhydrous and deoxygenated prior to use.
Protocol 1: Palladium-Catalyzed Silylstannylation of a Fluoroalkylated Internal Alkyne[1]
-
To a solution of the fluoroalkylated internal alkyne (1.0 mmol) in dry, degassed THF (5 mL) in a Schlenk tube is added (trimethylsilyl)tributyltin (1.2 mmol).
-
The palladium catalyst, either Pd(PPh3)2Cl2 (0.025 mmol) or Pd(t-BuNC)2Cl2 (0.025 mmol), is then added under a counterflow of inert gas.
-
The reaction mixture is heated to reflux for 6 hours.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired silylstannylated adduct.
Visualizations
Troubleshooting Workflow for Low Conversion Rates
A logical workflow for troubleshooting low conversion rates in silylstannylation reactions.
Catalytic Cycle for Palladium-Catalyzed Silylstannylation
A simplified representation of the catalytic cycle for silylstannylation.
References
- 1. A remarkable regiocontrol in the palladium-catalyzed silylstannylation of fluoroalkylated alkynes--highly regio- and stereoselective synthesis of multi-substituted fluorine-containing alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vinylstannane synthesis by stannylation or C-Sn coupling reaction [organic-chemistry.org]
Technical Support Center: Stabilizing Tributylstannyltrimethylsilane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and handling of tributylstannyltrimethylsilane. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and purity of this reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary cause of degradation is exposure to atmospheric oxygen and moisture. The Sn-Si bond in this compound is susceptible to cleavage by both hydrolysis and oxidation, leading to the formation of various byproducts and a reduction in the purity of the reagent.
Q2: How should I store this compound for long-term stability?
A2: For optimal long-term stability, this compound should be stored under an inert atmosphere, such as argon or nitrogen, in a tightly sealed, opaque container. Storage at a reduced temperature (2-8 °C) is also recommended to minimize degradation.
Q3: Can I use a stabilizer to prolong the shelf-life of this compound?
A3: Yes, the use of a radical inhibitor like Butylated Hydroxytoluene (BHT) can help to prevent oxidative degradation.[1] A concentration in the range of 0.05-0.1 wt% is typically effective for stabilizing organometallic reagents.[2][3][4] However, the optimal concentration may need to be determined empirically for your specific application.
Q4: How can I check the purity of my this compound sample?
A4: The purity of this compound can be assessed using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques can identify and quantify the parent compound as well as any degradation products. Detailed protocols are provided in the "Experimental Protocols" section of this guide.
Q5: What are the common degradation products of this compound?
A5: Common degradation products include bis(tributyltin) oxide (from reaction with oxygen and subsequent condensation), tributyltin hydroxide (from hydrolysis), and trimethylsilanol (from hydrolysis of the silicon moiety).[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent reaction yields or unexpected side products. | Degradation of this compound. | 1. Check the purity of your reagent using the GC-MS or ¹H NMR protocol provided below.2. If degraded, purify the reagent by distillation under reduced pressure or obtain a fresh batch.3. Ensure proper inert atmosphere techniques are used during storage and handling. |
| Visible precipitate or cloudiness in the reagent. | Formation of insoluble tin oxides or hydroxides due to exposure to air and moisture. | 1. The reagent is likely significantly degraded and should be disposed of according to safety guidelines.2. Review your storage and handling procedures to prevent future contamination. |
| Reagent appears discolored (e.g., yellow tint). | Minor oxidation or presence of impurities. | 1. Assess purity via GC-MS or ¹H NMR.2. If purity is acceptable for your application, proceed with caution.3. For high-purity requirements, purification by distillation is recommended. |
Data Presentation: Degradation Kinetics of Related Organotin Compounds
| Compound | Matrix | Half-life | Degradation Model | Reference |
| Tributyltin (TBT) | Marina Sediment | 2.1 years | First-order | [6] |
| Dibutyltin (DBT) | Marina Sediment | 1.9 years | First-order | [6] |
| Monobutyltin (MBT) | Marina Sediment | 1.1 years | First-order | [6] |
| Tributyltin (TBT) | Marine Water | 1-2 weeks | - | [7] |
| Phenyltin Compounds | Agricultural Soil | 24 - 220 days | First-order | [8] |
Note: The degradation rates in a laboratory setting under controlled inert conditions are expected to be significantly lower than in the environmental matrices presented above.
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from established methods for the analysis of organotin compounds.[9][10][11][12]
1. Sample Preparation (Derivatization):
-
In a fume hood, prepare a 1 mg/mL solution of this compound in anhydrous hexane.
-
To 1 mL of this solution, add 100 µL of a 2% solution of sodium tetraethylborate in ethanol to derivatize any polar degradation products.
-
Vortex the mixture for 1 minute and allow it to react for 10 minutes at room temperature.
-
Add 1 mL of deionized water and vortex again.
-
Allow the layers to separate and carefully transfer the upper hexane layer to a GC vial.
2. GC-MS Parameters:
| Parameter | Setting |
| GC System | Agilent 7890B or equivalent |
| MS System | Agilent 5977A or equivalent |
| Column | Non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (10:1) |
| Carrier Gas | Helium at 1 mL/min |
| Oven Program | Start at 50 °C for 2 min, ramp to 300 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-650 m/z |
3. Data Analysis:
-
Identify the peak for this compound based on its retention time and mass spectrum.
-
Identify peaks for degradation products such as bis(tributyltin) oxide and trimethylsilanol (as its derivatized form).
-
Calculate the purity by dividing the peak area of the parent compound by the total peak area of all tin- and silicon-containing species.
Protocol 2: Purity Assessment by ¹H NMR Spectroscopy
1. Sample Preparation:
-
In a glovebox or under an inert atmosphere, prepare a solution by dissolving approximately 10 mg of this compound in 0.5 mL of deuterated chloroform (CDCl₃).
-
Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.
-
Transfer the solution to an NMR tube and seal it.
2. NMR Parameters:
| Parameter | Setting |
| Spectrometer | 400 MHz or higher |
| Solvent | CDCl₃ |
| Temperature | 25 °C |
| Pulse Program | Standard single pulse (zg30) |
| Relaxation Delay (d1) | 5 s |
| Number of Scans | 16 |
3. Data Analysis:
-
Reference the spectrum to the residual CHCl₃ peak at 7.26 ppm.
-
Integrate the characteristic signals for this compound (protons on butyl groups and trimethylsilyl group).
-
Look for signals corresponding to degradation products:
-
Bis(tributyltin) oxide: Signals for the butyl groups will be slightly shifted compared to the parent compound.
-
Trimethylsilanol: A singlet around 0.14 ppm.[5]
-
-
Calculate the purity by comparing the integral of the parent compound's signals to the integrals of the degradation products and the internal standard.
Visualizations
Degradation Pathway of this compound
Caption: Proposed degradation pathways of this compound.
Troubleshooting Workflow
References
- 1. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Effect of butylated hydroxytoluene (BHT) concentrations on polymerization shrinkage stress and other physicochemical properties of experimental resin composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Trimethylsilanol - Wikipedia [en.wikipedia.org]
- 6. Long term behaviour and degradation kinetics of tributyltin in a marina sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tributyltin - Wikipedia [en.wikipedia.org]
- 8. Kinetic degradation processes of butyl- and phenyltins in soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A simple, low cost GC/MS method for the sub-nanogram per litre measurement of organotins in coastal water - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. www2.gov.bc.ca [www2.gov.bc.ca]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Analytical Methods for Monitoring Tributylstannyltrimethylsilane Reaction Progress
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tributylstannyltrimethylsilane. The focus is on the analytical methods used to monitor the progress of reactions, such as the Stille coupling.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for monitoring reactions involving this compound?
The most common and effective methods for monitoring the progress of reactions involving this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] NMR spectroscopy, particularly ¹H NMR, allows for the direct observation and quantification of reactants, products, and intermediates in the reaction mixture.[1] GC-MS is highly sensitive and can separate and identify volatile components of the reaction, which is useful for detecting the formation of the desired product and any volatile byproducts.[2]
Q2: Why is it crucial to monitor the progress of these reactions?
Monitoring reaction progress is essential for several reasons:
-
Determining Reaction Completion: It allows the researcher to know when the reactants have been fully consumed and the reaction is complete.
-
Optimizing Reaction Conditions: By taking aliquots at different time points, the reaction kinetics can be studied, which helps in optimizing parameters like temperature, catalyst loading, and reaction time.[3]
-
Identifying Byproducts: It helps in the detection and quantification of side products, such as homocoupling products in Stille coupling reactions.[4]
-
Ensuring Reproducibility: Consistent monitoring ensures that the reaction can be reproduced reliably.
Q3: What are the key chemical species to monitor in a typical Stille coupling reaction with this compound?
In a Stille coupling reaction, you should monitor the following species:
-
Reactants: The consumption of the organic halide (or triflate) and this compound.
-
Product: The formation of the desired cross-coupled product.
-
Byproducts: The formation of any side products, such as the homocoupling of the organostannane reagent.[4]
-
Internal Standard: If quantitative analysis is being performed, an internal standard that is inert to the reaction conditions should be monitored.[5]
Troubleshooting Guides
NMR Spectroscopy
Q1: My ¹H NMR spectra show distorted lineshapes and reduced resolution. What could be the cause?
Distorted lineshapes and reduced resolution can be caused by sample inhomogeneity, which can occur as a reaction progresses.[6] Additionally, if the reaction is rapid, there may not be sufficient time for hardware corrections like shimming and locking, leading to degraded spectral quality.[6] Ensure the sample is well-mixed before analysis and that the NMR instrument is properly tuned and shimmed.
Q2: I am having trouble with quantitative analysis due to severe peak overlap in my ¹H NMR spectra. How can I resolve this?
Peak overlap is a common challenge in ¹H NMR that can make integration and quantification difficult.[6] To address this, consider the following:
-
Use a higher field NMR spectrometer: This will increase the dispersion of the signals.
-
Employ 2D NMR techniques: Techniques like COSY or HSQC can help to resolve overlapping signals.[6]
-
Utilize specialized data processing: Algorithms for deconvolution can be used to separate overlapping peaks.[6]
-
Monitor a different nucleus: If applicable, ¹³C or ²⁹Si NMR might provide better-resolved spectra, although they are less sensitive.
Q3: Can I monitor my reaction in a non-deuterated solvent?
Using non-deuterated solvents is challenging because the magnetic field-stabilizing system (deuterium lock) will not function. This can lead to distorted lineshapes, reduced resolution, and varying peak positions, making it difficult to obtain reliable data.[6] It is highly recommended to use deuterated solvents for reaction monitoring.
GC-MS Analysis
Q1: I am not observing the expected product peak in my GC chromatogram. What are some possible reasons?
Several factors could lead to the absence of the product peak:
-
Low Volatility or Thermal Instability: The product may not be volatile enough to elute from the GC column or it might be decomposing in the hot injector.[7] The thermal stability of the compound can be assessed using techniques like thermogravimetric analysis (TGA).[8]
-
Incomplete Derivatization: If derivatization is used to increase volatility, the reaction may be incomplete.[7] Reaction time, temperature, and reagent concentration may need to be optimized.
-
Matrix Effects: Other components in the sample matrix can interfere with the analysis, suppressing the signal of the target compound.[9]
-
Reaction Failure: The reaction may not have worked as expected. Confirm with another analytical technique like NMR.
Q2: My GC-MS results show poor reproducibility. What should I check?
Poor reproducibility can stem from:
-
Inconsistent Sample Preparation: Ensure that the quenching, extraction, and dilution steps are performed consistently for each aliquot.
-
Injector Issues: The GC injector may be contaminated or not functioning correctly.
-
Column Degradation: The GC column may be degrading, leading to changes in retention times and peak shapes.
-
Variability in Derivatization: If derivatization is performed, ensure the conditions are identical for every sample.[7]
Q3: I am observing unexpected peaks in my chromatogram. How can I identify them?
Unexpected peaks could be byproducts, impurities from starting materials, or artifacts from sample preparation. To identify them:
-
Mass Spectrum Analysis: Analyze the mass spectrum of the unknown peak and compare it to spectral libraries (e.g., NIST).
-
Analyze Starting Materials: Inject the starting materials and catalyst separately to see if the unexpected peaks are present as impurities.
-
Consider Side Reactions: Common side reactions in Stille coupling include homocoupling of the organostannane.[4] Check for the corresponding mass of these byproducts.
Data Presentation
Table 1: Typical ¹H NMR Chemical Shifts for Monitoring a Stille Coupling Reaction
| Species | Functional Group | Typical ¹H Chemical Shift (ppm) | Notes |
| This compound | -CH₃ (SiMe₃) | ~0.1 | Sharp singlet, integrates to 9H. |
| -CH₂- (SnBu₃) | ~0.9 - 1.5 | Multiplets, complex region. | |
| Organic Halide (Aryl-Br) | Aromatic Protons | ~7.0 - 8.0 | Shifts will depend on the specific aryl group. |
| Product (Aryl-SiMe₃) | -CH₃ (SiMe₃) | ~0.2 - 0.3 | Sharp singlet, integrates to 9H. Its appearance indicates product formation. |
| Aromatic Protons | ~7.0 - 8.0 | Shifts will change upon substitution. | |
| Internal Standard (e.g., TMS) | -CH₃ | 0.00 | Defined as the reference.[5] |
Note: Chemical shifts are approximate and can vary depending on the solvent and the specific structure of the reactants and products.
Table 2: GC-MS Troubleshooting Guide Summary
| Issue | Possible Cause | Recommended Action |
| No product peak | Low volatility/thermal instability | Check thermal stability with TGA. Consider derivatization. |
| Incomplete derivatization | Optimize derivatization conditions (time, temp, reagent).[7] | |
| Matrix effects | Dilute the sample; use a different extraction method.[9] | |
| Poor reproducibility | Inconsistent sample preparation | Standardize the sample preparation protocol. |
| GC system issues | Check injector, column, and detector performance. | |
| Unexpected peaks | Impurities or byproducts | Analyze starting materials; check for known side reactions.[4] |
| Sample preparation artifacts | Run a blank with only the solvent and derivatizing agents. |
Experimental Protocols
Protocol 1: General Procedure for Monitoring a Stille Coupling Reaction by ¹H NMR Spectroscopy
-
Set up the reaction: In a clean, dry flask, combine the organic halide, this compound, palladium catalyst, and any necessary ligands and additives under an inert atmosphere.
-
Add the solvent: Add the deuterated solvent (e.g., CDCl₃, C₆D₆) to the reaction flask.
-
Add internal standard: Add a known amount of an inert internal standard (e.g., tetramethylsilane (TMS) or 1,3,5-trimethoxybenzene).[5]
-
Take the initial time point (t=0): Before starting the reaction (e.g., before heating), take an aliquot of the reaction mixture.
-
Prepare the NMR sample: Dilute the aliquot with additional deuterated solvent in an NMR tube to a suitable concentration.
-
Acquire the NMR spectrum: Acquire a quantitative ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficient for full relaxation of all protons being quantified (typically 5 times the longest T1).
-
Start the reaction: Begin heating or irradiating the reaction mixture as required.
-
Monitor the reaction: At regular intervals, withdraw aliquots from the reaction mixture, prepare NMR samples, and acquire spectra as in steps 5 and 6.
-
Process the data: Integrate the peaks corresponding to the reactants, product, and internal standard. Calculate the conversion and yield based on the relative integrations.
Protocol 2: General Procedure for Monitoring a Stille Coupling Reaction by GC-MS
-
Set up the reaction: Assemble the reaction in a suitable flask with a non-deuterated solvent under an inert atmosphere.
-
Add internal standard: Add a known amount of a volatile, inert internal standard that is easily separable from the reactants and products.
-
Take the initial time point (t=0): Before initiating the reaction, take an aliquot.
-
Quench the reaction: Immediately quench the aliquot by adding it to a vial containing a suitable quenching agent (e.g., a saturated solution of KF to remove tin byproducts) and a solvent for extraction (e.g., diethyl ether or ethyl acetate).
-
Prepare the GC-MS sample: Vortex the quenched mixture, separate the organic layer, and if necessary, pass it through a short plug of silica gel to remove non-volatile components. Dilute the sample to an appropriate concentration for GC-MS analysis.
-
Acquire the GC-MS data: Inject the sample into the GC-MS and run the appropriate temperature program to separate the components.
-
Start the reaction: Initiate the reaction.
-
Monitor the reaction: At regular intervals, take aliquots and prepare them for analysis as described in steps 4-6.
-
Analyze the data: Identify the peaks for the reactants, product, and internal standard based on their retention times and mass spectra. Calculate the conversion and yield based on the peak areas relative to the internal standard.
Visualizations
Experimental and Logical Workflows
Caption: Workflow for reaction monitoring by NMR spectroscopy.
References
- 1. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 2. thescipub.com [thescipub.com]
- 3. researchgate.net [researchgate.net]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. acs.org [acs.org]
- 6. benchchem.com [benchchem.com]
- 7. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 9. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: Tributylstannyltrimethylsilane versus Other Organotin Reagents in Modern Organic Synthesis
For researchers, scientists, and professionals in drug development, the selection of the appropriate reagent is paramount for the success of complex synthetic endeavors. In the realm of palladium-catalyzed cross-coupling reactions, organotin reagents, or stannanes, have long been indispensable tools for the formation of carbon-carbon bonds. Among these, Tributylstannyltrimethylsilane has emerged as a reagent of interest. This guide provides an objective comparison of this compound with other commonly used organotin reagents, supported by experimental data, to inform reagent selection in the synthesis of complex molecules.
Organotin compounds are widely utilized in organic synthesis, most notably in the Stille cross-coupling reaction, due to their tolerance of a wide variety of functional groups and their stability to air and moisture.[1][2][3][4] However, concerns over the toxicity of organotin compounds necessitate a careful evaluation of the available options to maximize efficiency while minimizing risks.[4] This comparison focuses on the performance of this compound against other prevalent organotin reagents such as tributyltin hydride and tetrabutyltin.
The Stille Coupling Reaction: A Brief Overview
The Stille reaction is a versatile and powerful method for C-C bond formation, involving the palladium-catalyzed coupling of an organostannane with an organic halide or pseudohalide.[1][2] The catalytic cycle, a fundamental concept in understanding the reaction's efficiency, consists of three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the organotin reagent significantly influences the rate-determining transmetalation step.
Performance Comparison of Organotin Reagents
While comprehensive, direct comparative studies under identical conditions are limited in the readily available literature, the general principles of reactivity and existing data allow for a qualitative and semi-quantitative assessment of this compound against its counterparts. The reactivity of organostannanes in the crucial transmetalation step generally follows the order: alkynyl > alkenyl > aryl > allyl > alkyl. The nature of the non-transferable groups on the tin atom also plays a significant role, with methyl groups generally leading to faster transmetalation than butyl groups.
| Organotin Reagent | Key Features | Typical Applications | Advantages | Disadvantages |
| This compound | Contains a trimethylsilyl group bound to tin. | Stille coupling, stannylation of aryl halides. | Air and moisture insensitive. The silicon-tin bond can be selectively cleaved. | Limited direct comparative data on reactivity in Stille coupling. |
| Tributyltin Hydride | A common radical reducing agent. | Radical dehalogenations, cyclizations, and Stille coupling (often for in situ generation of other stannanes). | Well-established reactivity. | Highly toxic, byproducts can be difficult to remove.[5] |
| Tetrabutyltin | A tetraalkylstannane. | Source of butyl groups in Stille coupling, but more commonly a precursor for other organotin reagents. | Commercially available and relatively stable. | Slow transfer of the butyl group, often leading to lower yields or requiring harsher conditions. |
| Vinyltributyltin | An alkenylstannane. | Stille coupling to introduce vinyl groups. | High reactivity of the vinyl group in transmetalation. | Toxicity of tin byproducts. |
| Aryltributyltins | An arylstannane. | Stille coupling to introduce aryl groups. | Wide variety of aryl groups can be introduced. | Reactivity can be influenced by the electronic nature of the aryl group. |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and for adapting methods to new substrates. Below is a general protocol for a Stille coupling reaction, which can be adapted for different organotin reagents.
General Experimental Protocol for Stille Cross-Coupling
A typical Stille coupling reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Materials:
-
Aryl halide (e.g., aryl iodide or bromide) (1.0 equiv)
-
Organotin reagent (e.g., this compound) (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃, AsPh₃)
-
Solvent (e.g., THF, DMF, toluene)
-
Additives (optional, e.g., CuI, LiCl)
Procedure:
-
To a flame-dried flask, add the aryl halide, palladium catalyst, and ligand (if used).
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent via syringe.
-
Add the organotin reagent via syringe.
-
If used, add any additives.
-
Heat the reaction mixture to the desired temperature (typically between 50-120 °C) and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature.
-
Work-up typically involves quenching the reaction, extraction with an organic solvent, and purification by column chromatography to remove the tin byproducts. A common method to remove tin residues is to wash the organic phase with an aqueous solution of potassium fluoride.
Signaling Pathways and Experimental Workflows
The logical flow of a research and development process involving the selection and application of an organotin reagent can be visualized.
References
Validating the stereoselectivity of reactions with Tributylstannyltrimethylsilane
For researchers, scientists, and professionals in drug development, achieving precise control over the three-dimensional arrangement of atoms in a molecule is paramount. Stereoselectivity, the preferential formation of one stereoisomer over another, is a critical aspect of modern synthetic chemistry. This guide provides a comparative analysis of the stereoselectivity of reactions involving Tributylstannyltrimethylsilane, a unique reagent containing both tin and silicon moieties.
Understanding Stereoselectivity in Key Reaction Classes
Stereoselectivity is often governed by the steric and electronic properties of the reagents and substrates, as well as the reaction conditions. Two common classes of reactions where stereocontrol is crucial are conjugate additions and radical cyclizations.
Conjugate Addition Reactions
In conjugate addition reactions to α,β-unsaturated carbonyl compounds (enones), the facial selectivity of the nucleophilic attack determines the stereochemistry of the newly formed stereocenter. The choice of the nucleophile and the presence of Lewis acids can significantly influence this outcome. While specific data for this compound is scarce, comparisons with other organostannanes and organosilanes provide valuable insights. For instance, in Lewis acid-mediated conjugate additions, the diastereoselectivity can be high, and the choice of the metal and its ligands plays a crucial role in dictating the stereochemical course of the reaction.
Radical Cyclization Reactions
Radical cyclizations are powerful methods for constructing cyclic systems. The stereochemical outcome of these reactions is often controlled by the conformation of the transition state. Reagents like tributyltin hydride (TBTH) are commonly used to mediate these transformations. Studies have shown that replacing TBTH with tris(trimethylsilyl)silane (TTMSS) can unexpectedly enhance diastereoselectivity in the synthesis of substituted piperidines.[1] This enhancement is attributed to the different rates of radical trapping, which allows for the selective rearrangement of minor stereoisomers.[1] While not a direct comparison, this suggests that the silicon-containing moiety in this compound could potentially influence the stereochemical outcome of radical reactions in a distinct manner compared to purely tin-based reagents.
Experimental Design for Validation
To rigorously validate the stereoselectivity of this compound, a series of comparative experiments should be designed. The following outlines a general approach:
Reaction System: A model reaction, such as the conjugate addition of a trimethylsilyl group to a chiral α,β-unsaturated ketone or a radical cyclization of an appropriate substrate, should be selected.
Comparative Reagents: The stereochemical outcome using this compound should be compared against established reagents known for their stereoselective properties, such as:
-
For silylation: Trimethylsilyl cyanide, tris(trimethylsilyl)silane.
-
For stannylation/radical reactions: Tributyltin hydride.
Data Collection: The diastereomeric or enantiomeric excess of the products should be determined using techniques like chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents.
Table 1: Hypothetical Data for Comparative Stereoselectivity in Conjugate Addition
| Entry | Silylating Agent | Lewis Acid | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | This compound | TiCl₄ | To be determined | To be determined |
| 2 | Trimethylsilyl cyanide | TiCl₄ | To be determined | To be determined |
| 3 | Tris(trimethylsilyl)silane | TiCl₄ | To be determined | To be determined |
Table 2: Hypothetical Data for Comparative Stereoselectivity in Radical Cyclization
| Entry | Radical Mediator | Diastereomeric Ratio (trans:cis) | Yield (%) |
| 1 | This compound | To be determined | To be determined |
| 2 | Tributyltin hydride | To be determined | To be determined |
| 3 | Tris(trimethylsilyl)silane | To be determined | To be determined |
Experimental Protocols
A detailed experimental protocol is crucial for reproducible results. Below is a generalized procedure that can be adapted for specific substrates and reactions.
General Procedure for Lewis Acid-Mediated Conjugate Addition:
-
To a solution of the α,β-unsaturated carbonyl compound (1.0 mmol) in a dry solvent (e.g., dichloromethane, 10 mL) under an inert atmosphere (e.g., argon) at -78 °C, add the Lewis acid (1.1 mmol) dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of this compound (1.2 mmol) in the same solvent (2 mL) dropwise.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.
General Procedure for Radical Cyclization:
-
To a solution of the radical precursor (e.g., an unsaturated halide or xanthate, 0.5 mmol) in a degassed solvent (e.g., benzene or toluene, 50 mL) under an inert atmosphere, add this compound (0.6 mmol) and a radical initiator (e.g., AIBN, 0.05 mmol).
-
Heat the reaction mixture to the appropriate temperature (e.g., 80 °C) and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Determine the diastereomeric ratio of the cyclized products by ¹H NMR spectroscopy or gas chromatography (GC).
Logical Workflow for Stereoselectivity Validation
The process of validating the stereoselectivity of this compound can be visualized as a logical workflow.
Caption: Workflow for validating stereoselectivity.
Conclusion
While direct, comprehensive comparative studies on the stereoselectivity of this compound are currently lacking in published literature, its unique structure presents an intriguing avenue for synthetic exploration. The principles governing stereoselective reactions, along with data from analogous organotin and organosilicon reagents, suggest that this compound could offer distinct advantages in certain transformations. Rigorous experimental validation, following the protocols and workflow outlined above, is necessary to fully elucidate its potential and establish its place in the synthetic chemist's toolkit for stereocontrolled synthesis. Further research in this area is highly encouraged to unlock the full capabilities of this bifunctional reagent.
References
A Comparative Guide to Tributylstannyltrimethylsilane in Synthesis: A Cost-Benefit Analysis
For researchers, scientists, and professionals in drug development, the selection of reagents is a critical decision that balances synthetic efficiency with economic and safety considerations. Tributylstannyltrimethylsilane, a key reagent in Stille cross-coupling reactions, offers distinct advantages in terms of its stability and reactivity. However, its utility must be weighed against the significant costs and hazards associated with organotin compounds. This guide provides a comprehensive cost-benefit analysis of using this compound in synthesis, with a direct comparison to prominent alternatives like the Suzuki-Miyaura and Hiyama couplings.
Executive Summary
This compound is a versatile reagent for the formation of carbon-carbon bonds, demonstrating high functional group tolerance and stability to air and moisture. Its primary application is in the Stille cross-coupling reaction, a powerful tool in complex molecule synthesis. The main drawbacks are the high toxicity of organotin compounds and the associated costs of specialized handling and waste disposal. Alternatives such as the Suzuki-Miyaura coupling (using boronic acids) and the Hiyama coupling (using organosilanes) offer less toxic profiles and are often more cost-effective, though they may present their own challenges in terms of reagent stability and reaction conditions.
Cost and Performance Comparison
The following tables provide a quantitative comparison of this compound with its alternatives in terms of cost and typical reaction performance.
Table 1: Reagent Cost Comparison
| Reagent | Typical Cost (per 5g) | Key Considerations |
| This compound | $242.25 | High purity, stable under normal conditions. |
| Phenylboronic acid | ~$50 - $100 | Generally less expensive, but stability can vary. |
| Triethoxy(phenyl)silane | ~$70 - $150 | Low toxicity, but often requires activation. |
Table 2: Comparative Reaction Performance
| Feature | Stille Coupling (this compound) | Suzuki-Miyaura Coupling (Boronic Acids) | Hiyama Coupling (Organosilanes) |
| Typical Yields | 47-94%[1] | 0-95%[1] | 47-99%[2] |
| Reaction Time | Hours to days[3] | Typically 2-24 hours[4] | 12 hours[5] |
| Catalyst Loading | 1-5 mol% Pd[3] | 0.5-2 mol% Pd[4][6] | 0.5 mol% Pd/C[7] |
| Functional Group Tolerance | Excellent[8] | Good, but can be base-sensitive[4] | Good[7] |
| Byproduct Removal | Can be challenging[9] | Generally straightforward (water-soluble)[9] | Varies with activator |
Toxicity and Waste Disposal
A critical factor in the cost-benefit analysis of organotin reagents is their high toxicity.[10][11][12][13] Tributyltin compounds are known to be potent neurotoxins and require stringent safety protocols for handling.[10][11][12][13] This inherent toxicity translates to significant costs associated with waste disposal.
Table 3: Toxicity and Disposal Considerations
| Reagent Type | Toxicity Profile | Estimated Disposal Cost |
| Organotin Compounds | High (neurotoxin)[10][11][12][13] | $181 to $212 per metric ton (for organochlorine waste, as a proxy)[14] |
| Organoboron Compounds | Low[9] | General chemical waste |
| Organosilicon Compounds | Low[7] | General chemical waste |
Hazardous waste disposal costs can range from $0.10 to $10 per pound, depending on the material's nature and quantity.[15][16] The specialized handling required for organotin waste places it at the higher end of this spectrum.
Experimental Protocols
Detailed methodologies for the Stille, Suzuki-Miyaura, and Hiyama coupling reactions are provided below to allow for a comprehensive understanding of the practical considerations for each.
Stille Coupling Protocol using this compound
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an organic halide with this compound.
Materials:
-
Organic Halide (e.g., Aryl bromide, 1.0 mmol)
-
This compound (1.1 equiv.)
-
Pd(PPh₃)₄ (3 mol%)
-
Anhydrous Toluene (10 mL)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the organic halide, this compound, and Pd(PPh₃)₄.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110°C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether and wash with an aqueous solution of KF to remove tin byproducts.[3]
-
Filter the resulting precipitate through celite.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Suzuki-Miyaura Coupling Protocol
This protocol outlines a general procedure for the coupling of an aryl halide with an arylboronic acid.
Materials:
-
Aryl Halide (1.0 mmol)
-
Arylboronic Acid (1.2 mmol)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
In an oven-dried flask, combine the aryl halide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[4]
-
Evacuate and backfill the flask with argon (repeat three times).[4]
-
Add degassed toluene and water.[4]
-
Heat the mixture to 100°C and stir for 2-24 hours.[4]
-
Monitor the reaction by TLC or GC-MS.[4]
-
After cooling, add water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify by flash column chromatography.[4]
Hiyama Coupling Protocol
This protocol provides a general method for the palladium-catalyzed coupling of an aryl halide with a trialkoxy(aryl)silane.
Materials:
-
Aryl Halide (1.0 mmol)
-
Trialkoxy(aryl)silane (1.2 mmol)
-
Pd/C (0.5 mol%)
-
Tris(4-fluorophenyl)phosphine (1 mol%)
-
Aqueous Toluene (4.8%)
Procedure:
-
To a reaction vessel, add the aryl halide, trialkoxy(aryl)silane, Pd/C, and tris(4-fluorophenyl)phosphine.[7]
-
Add the aqueous toluene solvent.
-
Heat the reaction to 120°C and stir for a designated time.[7]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction and filter to remove the heterogeneous catalyst.
-
Extract the aqueous layer with an organic solvent.
-
Dry the combined organic layers and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[7]
Visualizing the Synthetic Pathways
The following diagrams illustrate the catalytic cycles for the Stille, Suzuki-Miyaura, and Hiyama coupling reactions.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.
Caption: Catalytic cycle of the Hiyama cross-coupling reaction.
Conclusion and Recommendations
The choice between this compound and its alternatives is a nuanced decision that hinges on a careful evaluation of several factors.
-
Choose this compound (Stille Coupling) when:
-
High functional group tolerance is paramount.
-
The corresponding boronic acid or organosilane is unstable or difficult to prepare.
-
The infrastructure for handling highly toxic reagents and their waste is in place.
-
-
Choose Boronic Acids (Suzuki-Miyaura Coupling) when:
-
A low-toxicity profile is a primary concern.
-
Cost-effectiveness is a major driver.
-
The required boronic acid is commercially available and stable.
-
-
Choose Organosilanes (Hiyama Coupling) when:
-
A non-toxic alternative to organotins is needed.
-
The reaction conditions can accommodate the required activator.
-
The organosilane reagent is readily accessible.
-
Ultimately, while this compound remains a valuable reagent for specific synthetic challenges, the significant long-term costs and safety burdens associated with its use make the Suzuki-Miyaura and Hiyama couplings more attractive options for many applications in modern drug discovery and development. A thorough risk assessment and cost analysis should be conducted for each specific synthetic target to make an informed and responsible decision.
References
- 1. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Organotin chemistry - Wikipedia [en.wikipedia.org]
- 12. Toxicity and health effects of selected organotin compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 15. angi.com [angi.com]
- 16. shapiroe.com [shapiroe.com]
A Mechanistic Showdown: Tributylstannanes versus Boronic Acids in Palladium-Catalyzed Cross-Coupling
For researchers, scientists, and drug development professionals, the strategic formation of carbon-carbon bonds is a cornerstone of modern synthesis. Among the pantheon of palladium-catalyzed cross-coupling reactions, the Stille and Suzuki-Miyaura couplings have emerged as powerful and versatile tools. This guide provides an in-depth mechanistic comparison of these two reactions, focusing on the performance of tributylstannanes (in the Stille reaction) and boronic acids (in the Suzuki-Miyaura reaction), supported by experimental data to inform reaction selection and optimization.
At a Glance: Key Mechanistic and Practical Differences
While both the Stille and Suzuki-Miyaura reactions proceed through a similar catalytic cycle of oxidative addition, transmetalation, and reductive elimination, the nature of the organometallic reagent dictates crucial differences in the transmetalation step, reaction conditions, and overall practicality.
| Feature | Stille Coupling (Tributylstannanes) | Suzuki-Miyaura Coupling (Boronic Acids) |
| Organometallic Reagent | Organotin compounds (e.g., Tributylstannyl derivatives) | Organoboron compounds (boronic acids, boronate esters) |
| Key Mechanistic Step | Direct transmetalation | Base-activated transmetalation |
| Reaction Conditions | Typically neutral or mildly basic | Requires a base (e.g., carbonates, phosphates) |
| Functional Group Tolerance | Excellent; tolerates a wide range of functional groups.[1] | Generally good, but can be sensitive to strong bases. |
| Toxicity | High toxicity of organotin reagents and byproducts.[1] | Low toxicity of boron reagents and byproducts.[2] |
| Reagent Stability | Organostannanes are generally stable to air and moisture.[1] | Boronic acids can be prone to protodeboronation. |
| Byproduct Removal | Tin byproducts can be challenging to remove from the reaction mixture.[1] | Boronic acid byproducts are often water-soluble and easily removed.[1] |
Delving into the Catalytic Cycles
The fundamental divergence between the Stille and Suzuki-Miyaura couplings lies in the transmetalation step, where the organic group is transferred from the tin or boron atom to the palladium center.
The Suzuki-Miyaura Coupling Pathway
A critical distinction of the Suzuki-Miyaura reaction is the requirement of a base to activate the boronic acid.[2] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then readily undergoes transmetalation with the palladium complex.
The Stille Coupling Pathway
In contrast, the Stille coupling typically proceeds under neutral conditions as the organotin reagent is sufficiently nucleophilic to directly transmetalate with the palladium complex without the need for prior activation by a base.
Performance Comparison: A Data-Driven Perspective
The choice between Stille and Suzuki-Miyaura coupling often hinges on the specific substrates involved. The following tables summarize quantitative yield data from comparative studies, offering insights into the performance of each reaction with electronically and sterically diverse substrates.
Coupling of Electronically Varied Aryl Bromides
| Aryl Bromide | Suzuki Coupling Yield (%) | Stille Coupling Yield (%) |
| 4-Bromoanisole (electron-rich) | 95 | 90 |
| 4-Bromotoluene | 91 | 92 |
| 1-Bromo-4-nitrobenzene (electron-deficient) | 80 | 89 |
| 4-Bromobenzonitrile | 75 | 88 |
| 4-Bromobenzaldehyde | 39 | 91 |
| Methyl 4-bromobenzoate | 59 | 80 |
Data compiled from comparative studies on the functionalization of diazocines.
This data suggests that the Stille coupling can provide more consistent and often higher yields with electron-deficient substrates.
Coupling of Sterically Hindered Aryl Bromides
| Aryl Bromide | Suzuki Coupling Yield (%) | Stille Coupling Yield (%) |
| 1-Bromo-2-isopropylbenzene | 60 | 86 |
Data from a comparative study on diazocine functionalization.
The Stille coupling appears to be less sensitive to steric hindrance compared to the Suzuki-Miyaura coupling, offering a significant advantage for the synthesis of sterically congested molecules.
Coupling of Heterocyclic Bromides
| Heterocyclic Bromide | Suzuki Coupling Yield (%) | Stille Coupling Yield (%) |
| 2-Bromothiophene | 66 | 94 |
| 3-Bromothiophene | 57 | 90 |
Data from a comparative study on diazocine functionalization.
For these heterocyclic substrates, the Stille coupling demonstrates markedly superior yields.
Experimental Protocols
Below are generalized experimental protocols for Suzuki-Miyaura and Stille cross-coupling reactions. These should be considered as starting points and may require optimization for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
General Protocol for Stille Coupling with a Tributylstannane
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Solvent and Reagent Addition: Add anhydrous and degassed solvent (e.g., Toluene) via syringe. Subsequently, add the organic halide (1.0 equivalent) and the tributylstannane reagent (1.0-1.2 equivalents) via syringe.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress.
-
Workup: Upon completion, cool the mixture to room temperature. To remove tin byproducts, wash the reaction mixture with a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 1-2 hours to precipitate insoluble organotin fluorides. Filter the mixture through a pad of Celite®, washing with an organic solvent. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Logical Workflow for Reaction Selection
The decision to employ either the Stille or Suzuki-Miyaura coupling can be guided by a systematic evaluation of the synthetic requirements.
Conclusion
Both the Stille and Suzuki-Miyaura cross-coupling reactions are indispensable tools in the synthetic chemist's arsenal. The Suzuki-Miyaura coupling is often the preferred method due to the low toxicity of the boron reagents and the ease of byproduct removal. However, for substrates that are sensitive to basic conditions, are sterically demanding, or where the corresponding boronic acid is unstable, the Stille coupling frequently offers a more robust and higher-yielding alternative, provided that the toxicity and purification challenges associated with organotin compounds are carefully managed. The data-driven and mechanistic insights provided in this guide aim to empower researchers to make more informed decisions in the design and execution of their synthetic strategies.
References
A Comparative Review of Tributylstannyltrimethylsilane in Context: Stille Coupling vs. Modern Alternatives
In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds is a foundational pillar, enabling the construction of complex molecules that are the bedrock of pharmaceuticals, agrochemicals, and materials science. Tributylstannyltrimethylsilane serves as a reagent in the Stille cross-coupling reaction, a powerful and versatile method for forging these critical bonds. However, the inherent toxicity of organotin compounds has catalyzed the development of safer and more efficient alternatives. This guide provides a comparative analysis of the Stille reaction, the primary application of reagents like this compound, against its leading alternatives: the Suzuki-Miyaura, Hiyama, and Sonogashira coupling reactions. This objective comparison, supported by experimental data and detailed protocols, is intended to assist researchers, scientists, and drug development professionals in selecting the optimal synthetic strategy.
At a Glance: A Qualitative Comparison of Cross-Coupling Reactions
The choice of a cross-coupling methodology often involves a trade-off between reactivity, substrate scope, functional group tolerance, and the toxicity of the reagents and byproducts. The following table provides a high-level comparison of the Stille reaction with its main alternatives.
| Feature | Stille Coupling | Suzuki-Miyaura Coupling | Hiyama Coupling | Sonogashira Coupling |
| Organometallic Reagent | Organostannanes (e.g., this compound) | Organoboranes (Boronic acids/esters) | Organosilanes | Terminal Alkynes |
| Key Advantages | Excellent functional group tolerance, stable and easily handled reagents, often proceeds under neutral conditions.[1][2] | Low toxicity of reagents and byproducts, wide commercial availability of boronic acids, ease of byproduct removal.[1][2] | Low toxicity of organosilane reagents, which are also stable and relatively inexpensive.[3] | Direct use of terminal alkynes, mild reaction conditions.[4] |
| Key Disadvantages | High toxicity of organotin reagents and byproducts, difficulty in removing tin-containing byproducts.[1][2] | Often requires a base which can be incompatible with sensitive substrates, potential for protodeboronation.[2] | Requires an activating agent (e.g., fluoride or base) to polarize the Si-C bond for transmetalation.[5] | Limited to the coupling of sp-hybridized carbons, requires a copper co-catalyst in the classic protocol.[4] |
| Typical Catalysts | Palladium(0) complexes (e.g., Pd(PPh₃)₄) | Palladium(0) complexes (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with phosphine ligands) | Palladium catalysts | Palladium catalyst with a Copper(I) co-catalyst |
| Byproducts | Toxic organotin halides | Boron-based, often water-soluble and easily removed | Siloxanes | Halide salts |
Quantitative Performance Comparison
Direct, side-by-side quantitative comparisons of these four reactions under identical conditions are scarce in the literature. The following tables present representative experimental data for each coupling reaction to provide an insight into their typical performance in terms of yield and reaction conditions.
Table 1: Representative Data for Stille Coupling Reactions
| Entry | Aryl Halide | Organostannane | Catalyst (mol%) | Conditions | Yield (%) |
| 1 | 4-Bromoanisole | Vinyltributylstannane | Pd(PPh₃)₄ (2) | Toluene, 100°C, 16h | 95 |
| 2 | Iodobenzene | Phenyltributylstannane | PdCl₂(PPh₃)₂ (1) | DMF, 80°C, 6h | 92 |
| 3 | 1-Bromo-4-nitrobenzene | (4-Methoxyphenyl)tributylstannane | Pd₂(dba)₃ (1.5) / P(o-tol)₃ (6) | THF, 70°C, 24h | 88 |
Table 2: Representative Data for Suzuki-Miyaura Coupling Reactions
| Entry | Aryl Halide | Organoborane | Catalyst (mol%) | Conditions | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | Toluene/H₂O, K₃PO₄, 100°C, 18h | 98 |
| 2 | Iodobenzene | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (3) | Toluene, Na₂CO₃ (2M aq.), 80°C, 12h | 95 |
| 3 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | PdCl₂(dppf) (3) | Dioxane, K₂CO₃, 80°C, 4h | 97 |
Table 3: Representative Data for Hiyama Coupling Reactions
| Entry | Aryl Halide | Organosilane | Catalyst (mol%) | Conditions | Yield (%) |
| 1 | 4-Chloroanisole | Phenyltrimethoxysilane | Pd(OAc)₂ (0.2) / 26 (ligand) | H₂O, NaOH, 100°C, 16h | 97[6] |
| 2 | Iodobenzene | Phenyltriethoxysilane | PdCl₂ (5) | THF, TBAF, 70°C, 12h | 94[6] |
| 3 | 4-Bromoanisole | Phenyltriethoxysilane | Pd(NH₃)₂Cl₂/65 (ligand) (0.1) | H₂O, NaOH, reflux, 2h | 99[6] |
Table 4: Representative Data for Sonogashira Coupling Reactions
| Entry | Aryl Halide | Alkyne | Catalyst (mol%) | Conditions | Yield (%) |
| 1 | Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (2) / CuI (4) | Triethylamine, 25°C, 6h | 95 |
| 2 | 4-Bromoanisole | 1-Heptyne | Pd(PPh₃)₄ (1.5) / CuI (3) | DMF/Diisopropylamine, 60°C, 12h | 91 |
| 3 | 1-Iodo-4-nitrobenzene | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) / CuI (4) | THF/Triethylamine, 25°C, 2h | 98 |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and optimization of these coupling reactions.
Stille Coupling Protocol
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Organostannane (e.g., this compound or other) (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (1-5 mol%)
-
Anhydrous solvent (e.g., Toluene, THF, DMF)
-
Reaction vessel (e.g., Schlenk tube) equipped with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the aryl halide and the palladium catalyst.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the organostannane reagent via syringe and seal the tube.
-
Heat the reaction mixture to the desired temperature (typically 60-120°C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Suzuki-Miyaura Coupling Protocol
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Solvent system (e.g., Toluene/Water, Dioxane)
-
Reaction vessel (e.g., Schlenk tube) equipped with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the aryl halide, arylboronic acid, palladium catalyst, ligand (if used), and base.
-
Evacuate and backfill the tube with inert gas (repeat 3 times).
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110°C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Hiyama Coupling Protocol
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Organosilane (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂) (1-5 mol%)
-
Activator (e.g., TBAF, NaOH) (1.5-3.0 equiv)
-
Solvent (e.g., THF, Dioxane, Water)
-
Reaction vessel (e.g., Schlenk tube) equipped with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the aryl halide, organosilane, and palladium catalyst.
-
Add the solvent and then the activator.
-
Heat the reaction mixture to the desired temperature (typically 60-120°C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Sonogashira Coupling Protocol
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Base (e.g., Triethylamine, Diisopropylamine) (often used as solvent)
-
Solvent (if required, e.g., THF, DMF)
-
Reaction vessel (e.g., Schlenk tube) equipped with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the aryl halide, palladium catalyst, and CuI.
-
Add the solvent (if not using the amine base as solvent) and the amine base.
-
Add the terminal alkyne via syringe.
-
Stir the reaction at room temperature or heat as required (typically 25-80°C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute with an organic solvent and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride and then brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Mechanisms and Workflow
To further clarify the processes involved, the following diagrams illustrate the catalytic cycles of each reaction and a generalized experimental workflow.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Hiyama cross-coupling reaction.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Caption: A generalized experimental workflow for cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hiyama Coupling with Palladium - ChemistryViews [chemistryviews.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Hiyama Coupling [organic-chemistry.org]
- 6. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Tributylstannyltrimethylsilane: A Procedural Guide
For researchers and professionals in the fields of science and drug development, the responsible management and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. Tributylstannyltrimethylsilane, a member of the organotin family, requires careful handling due to its potential hazards. This guide provides essential information and a step-by-step workflow for its proper disposal, drawing from safety data sheets and environmental regulations.
The primary and universally recommended method for the disposal of this compound is to utilize an approved and licensed waste disposal company.[1][2][3] This ensures that the chemical is managed in accordance with all applicable federal, state, and local environmental regulations.[4][5] Do not attempt to dispose of this chemical down the drain or as regular trash.[2][4]
Immediate Safety and Handling Protocols
Before proceeding with any disposal preparations, it is crucial to adhere to strict safety protocols to minimize exposure and risk. Always work in a well-ventilated area, preferably under a chemical fume hood.[1][4] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[1][2][3][6]
In the event of a spill, absorb the material with an inert substance such as vermiculite, dry sand, or earth and place it into a sealed container for disposal.[2][3] Ensure all sources of ignition are removed, as this compound is a flammable liquid and vapor.[1][2]
Quantitative Data for Safe Handling
For quick reference, the following table summarizes key quantitative and qualitative data pertinent to the safe handling and storage of this compound and related compounds.
| Property | Data | Reference |
| Physical State | Liquid | [2] |
| Flash Point | 4 °C / 39.2 °F | [2] |
| Boiling Point | 98 °C / 208.4 °F | [2] |
| Storage Conditions | Store in a well-ventilated place. Keep cool. Keep container tightly closed. Keep away from heat, sparks, and open flames. | [1][2] |
| Incompatible Materials | Oxidizing agents | [2] |
| Extinguishing Media | Use dry sand, dry chemical, or alcohol-resistant foam. | [1] |
Experimental Protocols: The Mandated Disposal Path
Currently, there are no widely published and validated laboratory-scale experimental protocols for the chemical neutralization or deactivation of this compound for routine disposal. The standard and required procedure is collection and transfer to a licensed hazardous waste facility.
While research into the degradation of organotin compounds exists, such as through advanced oxidation processes like using Fenton's reagent or electrochemical treatments, these methods are primarily for environmental remediation of contaminated soil and water and are not established as standard laboratory disposal procedures.[7]
Disposal Workflow
The logical flow for the proper disposal of this compound is outlined below. This process ensures safety and regulatory compliance from the point of use to final disposal.
By adhering to these guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory safety and regulatory compliance.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. mtu.edu [mtu.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Removal of organotin compounds and metals from Swedish marine sediment using Fenton’s reagent and electrochemical treatment - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling Tributylstannyltrimethylsilane
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling and disposal of Tributylstannyltrimethylsilane. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Immediate Safety Information
This compound is a member of the organotin family of compounds, which are known for their toxicity. It is a flammable liquid and vapor that is toxic if swallowed, harmful in contact with skin, and causes serious skin and eye irritation. Prolonged or repeated exposure can cause damage to organs, particularly the central nervous system and immune system.
Emergency Procedures:
-
Inhalation: Move the individual to fresh air immediately. Seek medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Hazard and Exposure Data
Quantitative data regarding the hazards and exposure limits for organotin compounds are summarized below. These values should be strictly adhered to in all laboratory operations.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₃₆SiSn |
| Molecular Weight | 363.24 g/mol |
| Appearance | Liquid |
| Boiling Point | 73 °C (163 °F) at 7 hPa |
| Density | 0.806 g/cm³ at 25 °C (77 °F) |
| Flash Point | Flammable liquid and vapor |
Source: PubChem CID 6364993, Sigma-Aldrich SDS[1][2]
Table 2: Occupational Exposure Limits for Organotin Compounds (as Sn)
| Agency/Organization | Limit Type | Concentration Limit (mg/m³) | Notes |
| OSHA (PEL) | TWA (8-hr) | 0.1 | Permissible Exposure Limit |
| NIOSH (REL) | TWA (10-hr) | 0.1 | Recommended Exposure Limit; Skin |
| ACGIH (TLV) | TWA (8-hr) | 0.1 | Threshold Limit Value; Skin |
| ACGIH (TLV) | STEL (15-min) | 0.2 | Short-Term Exposure Limit; Skin |
| NIOSH (IDLH) | - | 25 | Immediately Dangerous to Life or Health |
Personal Protective Equipment (PPE)
The selection and proper use of PPE are paramount when handling this compound. All work must be conducted in a certified chemical fume hood.
-
Hand Protection: Due to the high toxicity and potential for skin absorption, double gloving is required. An inner nitrile glove should be worn, covered by a heavy-duty, chemically resistant outer glove. Since specific permeation data for this compound is not available, glove selection should be based on resistance to the solvents in use and the general properties of organotin compounds.
Table 3: Recommended Glove Materials for Solvents Commonly Used with Organotins
| Glove Material | Toluene Resistance | Hexane Resistance | General Recommendation |
| Viton® | Excellent | Good | Recommended as an outer glove for prolonged contact or immersion. |
| Nitrile | Poor | Good | Suitable as an inner glove or for incidental splash protection only. Change immediately upon contamination. |
| Butyl Rubber | Good | Poor | A potential outer glove, especially if ketones or esters are also present, but not ideal for hydrocarbon solvents like hexane. |
| Laminate Film | Excellent | Excellent | Recommended as an outer glove (e.g., SilverShield®/4H®). Often worn under a more form-fitting glove like nitrile for better dexterity. |
Disclaimer: This table is a guide based on solvent compatibility. Always consult the glove manufacturer's specific chemical resistance data. No glove provides indefinite protection. Inspect gloves before each use and replace them immediately if they are compromised.
-
Eye and Face Protection: Chemical safety goggles and a full-face shield are mandatory to protect against splashes.[3]
-
Body Protection: A flame-retardant lab coat, worn over personal clothing, is required. An additional chemically resistant apron should be worn when handling larger quantities.[1][5]
-
Respiratory Protection: All operations must be performed within a certified chemical fume hood to minimize inhalation exposure. If there is a risk of exceeding exposure limits, such as during a large spill, a full-facepiece respirator with organic vapor cartridges and N100 filters should be used.[6]
Operational Plan: Handling and Use
The following workflow outlines the procedural steps for the safe handling of this compound, from preparation to reaction quenching.
Experimental Protocol: Example of a Stille Coupling Reaction
This protocol is a representative example of a common use for organotin reagents and should be adapted as necessary for specific experimental needs.
Objective: To perform a palladium-catalyzed Stille cross-coupling reaction between an organic halide and an organotin reagent like this compound.
Methodology:
-
Preparation: A 100 mL round-bottom flask is flame-dried under vacuum and backfilled with an inert gas (Argon or Nitrogen).
-
Reagent Addition: To the flask, add the organic halide (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and anhydrous solvent (e.g., Toluene or DMF). If required, additives like LiCl may be included.
-
Inerting: The reaction mixture is degassed by bubbling with inert gas for 15-20 minutes.
-
Stannane Addition: this compound (1.1 eq) is added dropwise via a gas-tight syringe while maintaining a positive pressure of inert gas.
-
Reaction: The mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred under the inert atmosphere. The reaction is monitored by TLC or GC/MS.
-
Work-up:
-
Upon completion, the reaction is cooled to room temperature.
-
The mixture is diluted with a suitable solvent like diethyl ether.
-
To remove the tin byproducts, the solution is washed with a saturated aqueous solution of potassium fluoride (KF). This causes the formation of insoluble tributyltin fluoride, which can be removed by filtration through a pad of Celite®.
-
The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste. This includes residual reagent, reaction mixtures, solvents, and contaminated consumables.
Step-by-Step Disposal Guidance:
-
Quench and Neutralize: Before disposal, any reactive organotin reagent should be carefully quenched as described in the work-up procedure.
-
Rinse Equipment: All glassware and equipment that came into contact with the reagent must be rinsed with a solvent (e.g., hexanes or toluene). These rinsates are hazardous waste and must be collected in the designated liquid waste container.[5]
-
Segregate Waste Streams:
-
Liquid Waste: Collect all liquid wastes, including reaction residues and solvent rinses, in a clearly labeled, sealed, and chemically compatible container.
-
Solid Waste: Collect all contaminated solid waste, such as gloves, paper towels, silica gel, and Celite, in a separate, sealed container or heavy-duty plastic bag.
-
-
Labeling: Affix a hazardous waste label to each container, clearly identifying the contents as "Hazardous Waste - Organotin Compounds" and listing all components.
-
Storage: Store waste containers in a designated satellite accumulation area, within secondary containment, away from incompatible materials.
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and proper disposal of the hazardous waste. Do not pour any organotin waste down the drain or dispose of it in regular trash.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
